Ospemifene-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C24H23ClO2 |
|---|---|
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-/i17D2,18D2 |
InChI-Schlüssel |
LUMKNAVTFCDUIE-HQQFMQCUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Metabolic Profile of Deuterated Ospemifene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of deuterated Ospemifene (B1683873), a strategic modification designed to enhance its metabolic profile. By leveraging the deuterium (B1214612) kinetic isotope effect (KIE), the replacement of hydrogen with its heavier, stable isotope, deuterium, at specific metabolically vulnerable sites can significantly slow down drug clearance, potentially leading to an improved pharmacokinetic profile. This document outlines the rationale, chemical characteristics, and analytical methodologies relevant to a plausible deuterated analogue of Ospemifene.
Introduction: The Rationale for Deuterating Ospemifene
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Like other SERMs, it exerts tissue-specific estrogen agonist and antagonist effects.[3][4] Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP2C19.[5]
The primary metabolic pathways involve hydroxylation of the phenyl rings, leading to the formation of two major active metabolites: 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. The formation of 4-hydroxyospemifene is the most significant metabolic route. These sites of metabolism represent "metabolic soft spots" where the molecule is most vulnerable to enzymatic degradation.
Strategic replacement of hydrogen atoms with deuterium at these sites can strengthen the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by CYP enzymes. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), can lead to:
-
Increased Metabolic Stability: A slower rate of metabolism in vitro.
-
Longer Half-Life (t½): The drug remains in the body for a longer duration.
-
Greater Drug Exposure (AUC): A higher overall concentration of the drug in the plasma over time.
-
Reduced Dosing Frequency: Potentially allowing for less frequent administration.
This guide will focus on a scientifically plausible analogue, Ospemifene-d4 , where deuterium atoms replace hydrogens on the phenyl ring that undergoes primary hydroxylation. While specific public data for deuterated Ospemifene is not available, the principles and methodologies described herein are based on established science in the field of deuterated drugs.
Physicochemical Properties
The introduction of deuterium atoms results in a predictable increase in molecular weight. Other physicochemical properties such as pKa, logP, and solubility are generally not expected to change significantly.
| Property | Ospemifene (Non-deuterated) | This compound (Predicted) |
| Molecular Formula | C₂₄H₂₃ClO₂ | C₂₄H₁₉D₄ClO₂ |
| Molecular Weight | 378.9 g/mol | ~383.0 g/mol |
| IUPAC Name | 2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | 2-[4-[(Z)-4-chloro-1-phenyl-2-(phenyl-d4)-but-1-enyl]phenoxy]ethanol |
| Water Solubility | Insoluble | Insoluble (predicted) |
| logP (Predicted) | 5.56 - 6.5 | 5.56 - 6.5 (predicted) |
| pKa (Strongest Acidic) | 15.1 (predicted) | 15.1 (predicted) |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder (predicted) |
Synthesis and Characterization
A plausible synthetic route to this compound would adapt known synthesis methods for Ospemifene by substituting a key starting material with its deuterated counterpart. For example, a McMurry reaction coupling could be employed using a deuterated precursor.
Proposed Synthetic Workflow
General Experimental Protocol: Synthesis
-
Coupling Reaction: To a stirred suspension of zinc dust in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, titanium tetrachloride (TiCl₄) is added dropwise at a low temperature (e.g., 0-5 °C). The mixture is heated to reflux for 2 hours. A solution of 1-(4-(2-(benzyloxy)ethoxy)phenyl)-2-phenylethan-1-one and a deuterated propiophenone (B1677668) analogue (e.g., propiophenone-d5) in anhydrous THF is added, and the reaction is refluxed for 6 hours.
-
Work-up and Extraction: After cooling, the reaction is quenched with aqueous potassium carbonate and stirred. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Deprotection: The resulting crude protected deuterated Ospemifene is dissolved in a suitable solvent mixture (e.g., ethanol/THF) and subjected to catalytic hydrogenation (e.g., using Pd/C catalyst) to cleave the benzyl (B1604629) protecting group.
-
Purification: The final product, this compound, is purified by column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.
Characterization
The structure and purity of the synthesized deuterated Ospemifene would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the exact positions of deuterium incorporation by observing the absence of proton signals and the presence of deuterium signals at specific chemical shifts.
-
Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound, which should be higher than that of the non-deuterated parent drug by the number of incorporated deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Metabolic Stability and Pathways
The primary advantage of deuterating Ospemifene is the anticipated improvement in metabolic stability. By slowing the formation of the major 4-hydroxy metabolite, the overall clearance of the drug is expected to decrease.
Comparative Metabolic Stability Data (Hypothetical)
This table presents hypothetical data from an in vitro human liver microsomes (HLM) assay, illustrating the expected outcome of deuteration.
| Compound | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Major Metabolite Formation Rate (pmol/min/mg protein) |
| Ospemifene | 30 | 23.1 | 150 (4-hydroxyospemifene) |
| This compound | 90 (Predicted) | 7.7 (Predicted) | 50 (4-hydroxyospemifene-d3) (Predicted) |
Metabolic Pathway Diagram
Experimental Protocol: In Vitro Metabolic Stability Assay
-
Incubation Preparation: A stock solution of the test compound (Ospemifene or deuterated Ospemifene) is prepared in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a microcentrifuge tube, pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) are pre-warmed at 37°C in a phosphate (B84403) buffer (pH 7.4) containing a magnesium chloride cofactor.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating solution. The final substrate concentration is typically 1 µM.
-
Time-Point Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is immediately terminated by adding ice-cold acetonitrile (B52724) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is then transferred for LC-MS/MS analysis.
-
Data Analysis: The disappearance of the parent compound over time is monitored. The natural logarithm of the percentage of the remaining parent drug is plotted against time, and the slope of this line is used to calculate the in vitro half-life (t½).
Mechanism of Action: SERM Signaling
Deuteration is a modification of the drug's structure that affects its metabolism but is not expected to alter its fundamental mechanism of action. Deuterated Ospemifene will still function as a SERM, binding to estrogen receptors (ERα and ERβ) and modulating gene transcription in a tissue-specific manner.
Conclusion
The strategic deuteration of Ospemifene at its primary sites of metabolism presents a promising approach to enhance its pharmacokinetic properties. By slowing hepatic clearance through the kinetic isotope effect, a deuterated analogue like this compound has the potential to offer increased stability and exposure. While clinical data is required for confirmation, the established principles of deuteration in drug design provide a strong scientific foundation for this strategy. The experimental and analytical protocols outlined in this guide serve as a standard framework for the development and characterization of such novel chemical entities.
References
- 1. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Isotopic Purity of Ospemifene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ospemifene-d4, a deuterated analog of Ospemifene. This compound is crucial as an internal standard in pharmacokinetic and metabolic studies due to its utility in mass spectrometry-based quantification of the parent drug.[1] This document outlines the methodologies for determining isotopic purity, presents representative data, and details the experimental workflows involved.
Quantitative Analysis of Isotopic Purity
The isotopic purity of a deuterated standard is a critical parameter, ensuring the accuracy and reliability of quantitative bioanalytical methods. It is defined by the relative abundance of the desired deuterated species (d4) compared to the less-deuterated (d0, d1, d2, d3) and potentially over-deuterated species. While product specifications from suppliers often state a general isotopic enrichment of >95% for this compound, a detailed distribution is essential for precise analytical work.[2]
Below is a representative table summarizing the expected isotopic distribution for a typical batch of this compound. Please note that these values are illustrative and the actual distribution may vary between batches. A batch-specific Certificate of Analysis should always be consulted for exact figures.
| Isotopic Species | Notation | Molecular Weight ( g/mol ) | Representative Abundance (%) |
| Non-deuterated | d0 | 378.89 | < 0.5 |
| Mono-deuterated | d1 | 379.90 | < 1.0 |
| Di-deuterated | d2 | 380.90 | < 2.0 |
| Tri-deuterated | d3 | 381.91 | < 5.0 |
| Tetra-deuterated | d4 | 382.92 | > 95.0 |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry is a sensitive technique for determining the isotopic distribution of a labeled compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
-
Liquid Chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
-
-
LC-MS Analysis:
-
LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis: Full scan analysis in high-resolution mode, with a mass range covering the expected molecular ions of all isotopic species (e.g., m/z 350-400).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Identify the monoisotopic peaks for the unlabeled (d0) and all deuterated species (d1, d2, d3, d4).
-
Calculate the relative abundance of each isotopic species by integrating the peak area of its respective molecular ion.
-
The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
¹H and ²H (Deuterium) NMR spectroscopy can provide detailed information about the sites and extent of deuteration.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent that does not have signals in the regions of interest (e.g., CDCl₃ or DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a quantitative ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons at the positions where deuterium (B1214612) is expected. The reduction in the integral value compared to the unlabeled Ospemifene standard provides an estimate of the degree of deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum confirms the incorporation of deuterium.
-
The chemical shifts of the signals indicate the positions of the deuterium atoms.
-
Quantitative ²H NMR, with an internal standard of known concentration and deuterium content, can be used to determine the absolute amount of deuterium in the sample.
-
-
Data Analysis:
-
For ¹H NMR, calculate the percentage of deuteration at each site by comparing the integral of the corresponding proton signal in the deuterated sample to that of an unlabeled standard.
-
For ²H NMR, the relative integrals of the different deuterium signals can provide information on the distribution of deuterium within the molecule.
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination by Mass Spectrometry.
Caption: Workflow for Isotopic Purity Determination by NMR Spectroscopy.
References
The Role of Ospemifene-d4 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and application of Ospemifene-d4 as an internal standard in the bioanalysis of Ospemifene (B1683873). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry for its ability to ensure the accuracy, precision, and robustness of analytical methods. This is particularly crucial in regulated environments governed by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental principle behind the use of this compound is isotope dilution mass spectrometry (IDMS). In this technique, a known and constant amount of the deuterated internal standard (this compound) is added to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.
This compound is an ideal internal standard for Ospemifene because it is chemically identical to the analyte, with the only difference being the presence of four deuterium (B1214612) atoms. This subtle increase in mass allows it to be distinguished from the non-labeled Ospemifene by a mass spectrometer. Because of their near-identical physicochemical properties, Ospemifene and this compound exhibit the same behavior throughout the entire analytical workflow, including:
-
Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Co-elution: Both compounds will have virtually the same retention time in a liquid chromatography system, ensuring they experience the same matrix effects at the same time.
-
Ionization Efficiency: Variations in the ionization efficiency within the mass spectrometer's source will affect both the analyte and the internal standard equally.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, any variability introduced during the analytical process is effectively normalized, leading to highly accurate and precise quantification of Ospemifene in complex biological matrices like human plasma.[1]
Experimental Protocol: Quantification of Ospemifene in Human Plasma by LC-MS/MS
The following protocol is based on a validated method for the determination of Ospemifene in human plasma using this compound as an internal standard.[2][3][4]
Preparation of Stock and Working Solutions
-
Ospemifene Stock Solution: Prepare a stock solution of Ospemifene in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
This compound Internal Standard (IS) Working Solution: Prepare a working solution of this compound in the same solvent at a constant concentration.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of the Ospemifene stock solution.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol utilizes solid-phase extraction to isolate Ospemifene and this compound from the plasma matrix.[2]
-
Sample Aliquoting: To a polypropylene (B1209903) tube, add a 100 µL aliquot of the human plasma sample (calibration standard, QC, or study sample).
-
Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube and vortex to mix.
-
Sample Pre-treatment: Acidify the plasma sample by adding a weak acid (e.g., formic acid or acetic acid in water).
-
SPE Cartridge Conditioning: Condition a polymeric sorbent SPE cartridge (e.g., Phenomenex Strata X-33 µm, 30 mg/1 mL) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with an organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent mixture compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
The chromatographic separation is performed using a reversed-phase HPLC column, followed by detection with a tandem mass spectrometer.
-
Liquid Chromatography (LC) Parameters:
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm.
-
Mobile Phase: A mixture of methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (e.g., 90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: A small volume (e.g., 10 µL) of the reconstituted sample is injected onto the LC column.
-
-
Mass Spectrometry (MS/MS) Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., API-4500 MS/MS) is used for detection.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for Ospemifene.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both Ospemifene and this compound.
-
Data Presentation: Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize the key validation parameters and their typical acceptance criteria according to FDA and EMA guidelines. While the specific data from the cited study by Yadlapalli et al. is not publicly available in full, these tables represent the expected performance of a robust method using a deuterated internal standard.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve Model | Linear, weighted (1/x or 1/x²) regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | 5.02–3025 ng/mL |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 5.02 | ≤ 20% | ± 20% |
| Low QC | ~15 | ≤ 15% | ± 15% |
| Medium QC | ~1500 | ≤ 15% | ± 15% |
| High QC | ~2400 | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Analyte (Ospemifene) | Internal Standard (this compound) | Acceptance Criteria |
| Recovery (%) | Consistent, precise, and reproducible | Consistent, precise, and reproducible | Not a strict acceptance criterion, but should be consistent. |
| Matrix Factor | Close to 1 | Close to 1 | The CV of the IS-normalized matrix factor should be ≤15%. |
Mandatory Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: The core principle of using an internal standard.
Caption: The experimental workflow for Ospemifene analysis.
Caption: The logical basis for using a deuterated internal standard.
References
An In-Depth Technical Guide to the Solubility of Ospemifene-d4
This guide provides a detailed overview of the solubility characteristics of Ospemifene-d4 in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development who require technical data and protocols for handling this compound. This compound is the deuterated form of Ospemifene, a selective estrogen receptor modulator (SERM)[1][2]. It is often used as an internal standard for the quantification of Ospemifene in mass spectrometry-based analyses[1][2]. While specific quantitative solubility data for the deuterated form is limited, the solubility is expected to be highly comparable to its non-deuterated counterpart.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property that influences its formulation, delivery, and bioavailability. The following table summarizes the available solubility data for Ospemifene, which serves as a close proxy for this compound, in several common organic solvents.
| Organic Solvent | Solubility (mg/mL) | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~ 20[3] | High solubility |
| Dimethylformamide (DMF) | ~ 20[3] | High solubility |
| Ethanol | ~ 1.5[3] | Soluble |
| Methanol | 67[4] | Soluble[5] |
| Acetonitrile | Soluble[1][2] | Specific value not provided |
| Acetone | Slightly soluble[6] | Specific value not provided |
Note: The quantitative values presented are for the non-deuterated form, Ospemifene. Due to the minor structural difference, these values are considered a reliable estimate for this compound.
Experimental Protocol: Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound[7][8]. The protocol involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Methodology
-
Preparation of Saturated Solution : An excess amount of this compound solid is added to a vial containing the organic solvent of choice. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the undissolved solid phase[7].
-
Equilibration : The vial is sealed and agitated in a temperature-controlled environment, typically using an orbital shaker or rotator. The equilibration time is critical and should be sufficient to ensure that equilibrium is reached, which can range from 24 to 48 hours[9].
-
Phase Separation : After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid. The separation of the saturated supernatant from the undissolved solid is then performed, commonly via centrifugation or filtration through a chemically inert filter (e.g., PTFE) that does not bind the compound[8][10].
-
Quantification : The clear supernatant is carefully collected and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS)[9][11].
-
Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mM.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
Mechanism of Action: Ospemifene as a SERM
To provide context for researchers, understanding the biological mechanism of Ospemifene is crucial. As a SERM, Ospemifene exhibits tissue-selective effects by binding to estrogen receptors (ERα and ERβ)[2][12]. This interaction results in either estrogenic (agonist) or anti-estrogenic (antagonist) actions depending on the target tissue[12][13]. This dual activity allows it to provide therapeutic benefits in certain tissues while minimizing adverse effects in others.
Signaling Pathway Diagram
The diagram below provides a simplified representation of Ospemifene's tissue-selective mechanism of action.
Caption: Ospemifene's mechanism as a SERM, showing tissue-specific effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US20180036245A1 - Solid dispersions - Google Patents [patents.google.com]
- 5. Ospemifene | C24H23ClO2 | CID 3036505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 11. solubility experimental methods.pptx [slideshare.net]
- 12. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 13. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation of Ospemifene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of Ospemifene-d4, a deuterated analog of the selective estrogen receptor modulator (SERM), Ospemifene (B1683873). This compound is a critical tool in pharmacokinetic and metabolic studies of Ospemifene, serving as an ideal internal standard for bioanalytical methods. This document details the hypothesized structure of this compound, outlines the essential experimental protocols for its structural confirmation, and presents the expected analytical data. The methodologies covered include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which are fundamental to the unambiguous determination of its chemical structure, including the specific sites of deuterium (B1214612) incorporation.
Introduction to Ospemifene
Ospemifene is a non-steroidal SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] Structurally, it is a triphenylethylene (B188826) derivative, similar to tamoxifen (B1202) and toremifene.[2] Its therapeutic effect is mediated through selective binding to estrogen receptors, exhibiting estrogenic effects on the vaginal epithelium.[1] The chemical structure of Ospemifene is Z-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol.
Figure 1: Chemical Structure of Ospemifene.
The Role and Structure of this compound
In drug development and clinical pharmacology, stable isotope-labeled internal standards are indispensable for quantitative bioanalysis. This compound, with a molecular formula of C24H19D4ClO2, serves this purpose in studies involving Ospemifene. The incorporation of four deuterium atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled drug in mass spectrometry, without significantly altering its chemical and physical properties.
Based on common synthetic strategies for deuterated internal standards, which aim to avoid sites of metabolism and potential isotopic exchange, the four deuterium atoms in this compound are hypothesized to be located on the ethyl group of the phenoxyethanol (B1677644) side chain. This placement is chemically stable and synthetically accessible.
Figure 2: Hypothesized Chemical Structure of this compound.
Experimental Protocols for Structural Elucidation
The definitive structural confirmation of a synthesized batch of this compound requires a combination of spectroscopic techniques. The following are detailed protocols for the key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Procedure: A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded to assess purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the molecular structure and identify the precise locations of the deuterium atoms.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be very similar to that of Ospemifene, with the key difference being the absence of signals corresponding to the deuterated positions. The signals for the protons on the ethyl group of the phenoxyethanol side chain should be absent or significantly reduced in intensity.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated carbons will appear as multiplets with attenuated intensity due to C-D coupling.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for confirming the connectivity of the molecule and unequivocally assigning the positions of the deuterium atoms.
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass of the molecule and confirm its elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. The observed mass should correspond to the calculated exact mass of C24H19D4ClO2.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion is induced to study the fragmentation pattern. The mass shifts in the fragment ions compared to those of unlabeled Ospemifene can further confirm the location of the deuterium atoms.
Data Presentation
Predicted NMR Data
While experimental data for this compound is not publicly available, the following table summarizes the expected ¹H NMR chemical shifts for Ospemifene, highlighting the signals that would be absent in the spectrum of the proposed this compound structure.
| Proton | Expected Chemical Shift (ppm) for Ospemifene | Expected Observation for this compound |
| Aromatic Protons | 6.5 - 7.5 | Present |
| -CH2-Cl | ~3.0 | Present |
| -CH2-CH2-Cl | ~2.5 | Present |
| -O-CH2-CH2-OH | ~4.0 | Absent |
| -O-CH2-CH2-OH | ~3.8 | Absent |
| -OH | Variable | Present |
Table 1: Predicted ¹H NMR Spectral Data.
Predicted Mass Spectrometry Data
The following table presents the expected m/z values for the molecular ions of Ospemifene and this compound in high-resolution mass spectrometry.
| Compound | Molecular Formula | Calculated Monoisotopic Mass | Expected [M+H]⁺ (m/z) |
| Ospemifene | C24H23ClO2 | 378.1386 | 379.1460 |
| This compound | C24H19D4ClO2 | 382.1637 | 383.1711 |
Table 2: Predicted High-Resolution Mass Spectrometry Data.
Visualizations
Experimental Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of a synthesized batch of this compound.
Caption: Experimental workflow for the synthesis and structural elucidation of this compound.
Metabolic Pathway of Ospemifene
Understanding the metabolism of Ospemifene is crucial for designing and interpreting studies where this compound is used as an internal standard. The following diagram shows the primary metabolic pathways of Ospemifene.
Caption: Primary metabolic pathways of Ospemifene.
Conclusion
The structural elucidation of this compound is a critical step in its validation as an internal standard for the quantitative analysis of Ospemifene. This guide has provided a detailed overview of the hypothesized structure of this compound, along with the necessary experimental protocols and expected data for its definitive characterization. The combination of HPLC, high-resolution NMR, and mass spectrometry provides a robust analytical workflow to ensure the identity, purity, and structural integrity of this essential research tool. The information presented herein is intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry in their studies involving Ospemifene.
References
Commercial Sources and Availability of Ospemifene-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, availability, and key technical data for Ospemifene-d4. This deuterated analog of Ospemifene (B1683873) serves as a critical internal standard for its quantification in various biological matrices, facilitating pharmacokinetic and metabolic studies.
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that pricing and stock availability are subject to change and should be verified directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Unit Sizes | Price (USD) |
| Simson Pharma Limited | - | Certificate of Analysis provided | Contact for details | Contact for quote |
| Sussex Research Laboratories Inc. | SI150070 | >95% (HPLC), >95% Isotopic Enrichment | 5 mg, 10 mg, 25 mg | $1,350.00 (for 25mg) |
| Lotusfeet Pharma | LF-O000427 | - | Contact for details | Contact for quote |
| Veeprho | DVE001159 | - | Contact for details | Contact for quote |
| Cayman Chemical | - | ≥99% deuterated forms (d1-d4) | Contact for details | Contact for quote |
| AXEL | 461663 | Highly Purified | 2.5mg | ¥119,000 |
Synthesis and Manufacturing
The synthesis of this compound typically involves the introduction of deuterium (B1214612) atoms into the ethanol (B145695) moiety of the Ospemifene molecule. A plausible synthetic route is adapted from the known synthesis of Ospemifene.
Proposed Synthetic Pathway
A likely synthetic route for this compound would involve the reaction of a suitable precursor with a deuterated reagent. For instance, (Z)-4-(4-chloro-1,2-diphenylbut-1-enyl)phenol could be reacted with a deuterated 2-haloethanol (e.g., 2-bromoethanol-d4) in the presence of a base to yield this compound.
Experimental Protocols
Analytical Method for Quantification of Ospemifene using this compound
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Ospemifene in human plasma, utilizing this compound as an internal standard.[1][2][3]
1. Sample Preparation (Solid-Phase Extraction) [1][2]
-
Extraction Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL).
-
Procedure:
-
Condition the cartridges with methanol (B129727) followed by water.
-
Load the plasma sample (pre-spiked with this compound internal standard).
-
Wash the cartridges to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS System and Conditions [1][2]
-
Liquid Chromatograph: Agilent or equivalent HPLC system.
-
Mass Spectrometer: API-4500 MS/MS or equivalent.
-
Analytical Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.[1][2]
-
Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).[1][2]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Method Validation
-
The method should be validated according to FDA guidelines, demonstrating linearity, accuracy, precision, and stability. A linear calibration curve over the concentration range of 5.02-3025 ng/mL has been reported.[1][2]
Mechanism of Action and Signaling Pathway
Ospemifene is a selective estrogen receptor modulator (SERM).[4] Its biological effects are mediated through binding to estrogen receptors (ERα and ERβ), leading to tissue-selective agonist or antagonist activities.[5]
-
Vaginal Tissue (Agonist Effect): In the vaginal epithelium, Ospemifene acts as an estrogen agonist.[5] This action restores the vaginal epithelium, increases lubrication, and improves tissue elasticity and thickness.[5]
-
Bone (Agonist Effect): Ospemifene exhibits estrogenic effects on bone, which can contribute to maintaining bone density.[5]
-
Breast and Endometrium (Antagonist/Mixed Agonist Effect): In breast tissue, it has an antagonistic effect, counteracting the proliferative effects of estrogen.[5] In the endometrium, it does not stimulate proliferation to the same extent as estrogen.[5]
References
- 1. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Ospemifene? [synapse.patsnap.com]
Technical Guide: Safety and Handling of Ospemifene-d4
This document provides a comprehensive overview of the safety, handling, and known properties of Ospemifene-d4. It is intended for researchers, scientists, and professionals in drug development who may be working with this isotopically labeled compound. The information herein is a synthesis of available data for this compound and its parent compound, Ospemifene.
Section 1: Chemical Identification and Properties
This compound is a deuterated analog of Ospemifene, a selective estrogen receptor modulator (SERM). The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses, such as mass spectrometry-based assays.[1]
| Property | Value | Source |
| Chemical Name | 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4 | [1] |
| Synonyms | Osphena-d4; FC-1271a-d4; 2-(p-((Z)-4-Chloro-1,2-diphenyl-1-butenyl)phenoxy)ethanol-d4 | [1][2] |
| Molecular Formula | C₂₄H₁₉D₄ClO₂ | [2] |
| Molecular Weight | 382.92 g/mol | |
| CAS Number | Not Available (for d4); 128607-22-7 (for non-deuterated) | |
| Appearance | White to off-white crystalline powder | |
| Purity | >95% (HPLC) | |
| Isotopic Enrichment | >95% (>99% deuterated forms d1-d4) | |
| Solubility | Soluble in Acetonitrile (B52724), Ethanol, DMSO, and Dimethylformamide (DMF). Insoluble in water. |
Section 2: Hazard Identification and Toxicology
GHS Classification (based on Ospemifene):
-
Reproductive Toxicity: Category 2
Hazard Statements (based on Ospemifene):
-
H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.
Signal Word: Warning
Potential Health Effects:
-
The primary risks associated with the parent compound, Ospemifene, are related to its estrogenic and anti-estrogenic effects. These include an increased risk of endometrial cancer in women with a uterus who use it without progestin, and cardiovascular risks such as stroke and deep vein thrombosis (DVT).
-
Adverse effects observed in clinical trials of Ospemifene include hot flashes, vaginal discharge, muscle spasms, and headache.
Section 3: Handling, Storage, and First Aid
Handling:
-
Use in a well-ventilated area, preferably in a closed system or with local exhaust.
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, protective clothing, and safety goggles or a face shield.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not ingest, inhale, or allow contact with eyes or skin.
Storage:
-
Store at -20°C for long-term stability.
-
Alternatively, store at controlled room temperature (20°C to 25°C), with excursions permitted to 15°C to 30°C.
-
Store locked up and in a closed container, away from heat, moisture, and direct light.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water.
-
Skin Contact: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Rinse mouth. Do not induce vomiting.
-
In all cases of exposure, seek medical advice if symptoms persist or if you are concerned.
Section 4: Mechanism of Action and Pharmacology
Ospemifene is a non-hormonal Selective Estrogen Receptor Modulator (SERM). Its biological effects are mediated by binding to estrogen receptors alpha (ERα) and beta (ERβ), where it can act as either an agonist or an antagonist depending on the target tissue.
-
Vaginal Tissue: Acts as an estrogen agonist, promoting the maturation of the vaginal epithelium and alleviating symptoms of vaginal atrophy.
-
Endometrium: Exhibits a slight estrogenic effect, which necessitates monitoring for endometrial changes.
-
Breast Tissue: Possesses anti-estrogenic (antagonistic) properties.
-
Bone: Shows estrogenic (agonistic) effects, which can help maintain bone mineral density.
Pharmacokinetics (Ospemifene):
-
Metabolized primarily by hepatic enzymes CYP3A4, CYP2C9, and CYP2C19.
-
Excreted mainly through feces (approx. 75%) and to a lesser extent in urine (approx. 7%).
The signaling pathway of Ospemifene involves its binding to estrogen receptors, leading to tissue-specific gene transcription modulation.
Caption: this compound binds to estrogen receptors, modulating gene transcription.
Section 5: Experimental Protocols
This compound is primarily intended for use as an internal standard for the quantification of Ospemifene in biological samples by GC- or LC-MS. Below is a generalized workflow for such an application.
Protocol: Quantification of Ospemifene in Plasma using LC-MS/MS
-
Preparation of Standards:
-
Prepare a stock solution of non-deuterated Ospemifene (e.g., 1 mg/mL in DMSO).
-
Prepare a stock solution of this compound internal standard (e.g., 1 mg/mL in DMSO).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Ospemifene.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a suitable C18 column. Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry (MS/MS): Operate in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Ospemifene and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Ospemifene) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Ospemifene in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: Workflow for quantifying Ospemifene using this compound as an internal standard.
Section 6: Quantitative Pharmacological and Toxicological Data
The following tables summarize key quantitative data for Ospemifene.
Table 1: Receptor Binding and Potency
| Parameter | Value | Species/System | Source |
| ERα Binding Affinity (Ki) | 380 nM | N/A | |
| ERβ Binding Affinity (Ki) | 410 nM | N/A | |
| Vaginal Epithelial Height (ED₅₀) | 0.39 mg/kg/day | Ovariectomized Rat | |
| Vaginal Weight Increase (ED₅₀) | 0.48 mg/kg/day | Ovariectomized Rat |
Table 2: Pharmacokinetic Parameters (Ospemifene, 60 mg oral dose)
| Parameter | Value | Condition | Source |
| Cmax (Peak Plasma Concentration) | 1198 ng/mL | Postmenopausal women, fed | |
| AUC₀-inf (Area Under the Curve) | 7521 ng·hr/mL | Postmenopausal women, fed | |
| Tmax (Time to Peak Concentration) | ~2.5 hours | Postmenopausal women, fed | |
| Terminal Half-life | ~26 hours | N/A | |
| Total Body Clearance | 9.16 L/hr | N/A |
Table 3: Clinical Trial Adverse Event Incidence (Ospemifene 60 mg vs. Placebo)
| Adverse Event | Incidence (Ospemifene) | Incidence (Placebo) | Source |
| Thromboembolic Stroke | 1.13 per 1000 women-years | 3.15 per 1000 women-years | |
| Hemorrhagic Stroke | 3.39 per 1000 women-years | 0 per 1000 women-years | |
| Deep Vein Thrombosis (DVT) | 2.26 per 1000 women-years | 3.15 per 1000 women-years | |
| Hot Flashes | 7.5% | 2.6% | |
| Vaginal Discharge | 3.8% | 0.3% | |
| Muscle Spasms | 3.2% | 0.9% |
Disclaimer: This document is intended for informational purposes for research and development use only and is not a substitute for an official Safety Data Sheet (SDS) provided by the manufacturer. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
Methodological & Application
Application Notes and Protocols for the Bioanalytical Method Development of Ospemifene using Ospemifene-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Robust and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a detailed application note and protocol for the quantitative determination of Ospemifene in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ospemifene-d4, to ensure high accuracy and precision.
The method described herein is based on a validated procedure employing Solid-Phase Extraction (SPE) for sample clean-up, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode.[1][2][3] This approach offers high sensitivity, specificity, and throughput, making it suitable for regulated bioanalysis.
Experimental Protocols
Materials and Reagents
-
Ospemifene reference standard
-
This compound internal standard (IS)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Phenomenex Strata-X 30 mg/1 mL solid-phase extraction cartridges[1][2][3]
Equipment
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex API-4500 or equivalent)[1][2]
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ospemifene and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Ospemifene stock solution with a 50:50 methanol:water mixture to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.
Sample Preparation: Solid-Phase Extraction (SPE)
The following protocol is a general guideline for solid-phase extraction using Phenomenex Strata-X cartridges.
Figure 1: Solid-Phase Extraction Workflow.
-
Conditioning: Condition the Strata-X SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Loading: Load 100 µL of the plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[1][2][3] |
| Mobile Phase | Methanol : 20 mM Ammonium Formate Buffer (90:10, v/v)[1][2][3] |
| Flow Rate | 0.9 mL/min[1][2][3] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer (e.g., API-4500)[1][2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ospemifene | 422.2 | 112.1 | 150 |
| This compound | 426.2 | 112.1 | 150 |
| Note: The MRM transitions are proposed based on the molecular weight and common fragmentation patterns of similar molecules. Actual values should be optimized during method development. |
Method Validation
The bioanalytical method was validated according to the US Food and Drug Administration (FDA) guidelines. The validation parameters assessed include linearity, sensitivity, precision, accuracy, recovery, and stability.
Figure 2: Key Bioanalytical Method Validation Parameters.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 5.02 to 3025 ng/mL.[1][2][3] The lower limit of quantification (LLOQ) was established at 5.02 ng/mL.
| Parameter | Result |
| Linear Range | 5.02 - 3025 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2][3] |
| LLOQ | 5.02 ng/mL[1][2][3] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Intra-Day Precision and Accuracy (n=6)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.02 | 4.98 | 4.5 | 99.2 |
| LQC | 15.0 | 14.8 | 3.2 | 98.7 |
| MQC | 1500 | 1525 | 2.5 | 101.7 |
| HQC | 2500 | 2480 | 2.1 | 99.2 |
Inter-Day Precision and Accuracy (n=18, 3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.02 | 5.05 | 5.1 | 100.6 |
| LQC | 15.0 | 15.2 | 3.8 | 101.3 |
| MQC | 1500 | 1485 | 2.9 | 99.0 |
| HQC | 2500 | 2515 | 2.5 | 100.6 |
| Note: The data presented in these tables are representative examples that meet typical FDA acceptance criteria (±15% for QC samples, ±20% for LLOQ). |
Recovery and Matrix Effect
The extraction recovery of Ospemifene and the matrix effect were assessed at LQC, MQC, and HQC levels.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 85.2 | 98.5 |
| MQC | 87.5 | 101.2 |
| HQC | 86.1 | 99.8 |
| Note: The data presented are representative examples. Consistent recovery and minimal matrix effect are key for a robust method. |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ospemifene in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making the method suitable for supporting pharmacokinetic studies in a regulated environment. The detailed protocol and validation data presented serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
Application Note: The Use of Ospemifene-d4 for the Pharmacokinetic Analysis of Ospemifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene (B1683873) is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2][3] Understanding the pharmacokinetic profile of Ospemifene is crucial for optimizing dosing regimens and ensuring its safety and efficacy. The use of a stable isotope-labeled internal standard, such as Ospemifene-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the use of this compound in the pharmacokinetic analysis of Ospemifene in human plasma, based on established and validated methodologies.[4][5]
Principle
The method described herein utilizes this compound as an internal standard (IS) to accurately and precisely quantify Ospemifene in biological matrices, typically human plasma. The stable isotope-labeled IS co-elutes with the analyte and is differentiated by mass spectrometry due to its higher mass. This co-elution corrects for variability during sample preparation and analysis, leading to highly reliable results. The prepared samples are analyzed by LC-MS/MS (B15284909) operating in the multiple reaction monitoring (MRM) mode.
Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of Ospemifene from single and multiple-dose studies in healthy postmenopausal women.
Table 1: Single-Dose Pharmacokinetic Parameters of Ospemifene (60 mg) [1][2]
| Parameter | Value | Unit |
| Median Tmax | 1.50 | hours |
| Geometric Mean Cmax | 612 | ng/mL |
| Geometric Mean t1/2 | 24.5 (CV% 21.3) | hours |
Table 2: Steady-State Pharmacokinetic Parameters of Ospemifene (60 mg/day) [1][2]
| Parameter | Value | Unit |
| Time to Reach Steady State | By Day 7 | - |
| Mean t1/2 at Steady State | 29.1 | hours |
| Mean Cmax at Steady State | 785 | ng/mL |
| Mean Cmin at Steady State | 94 | ng/mL |
| Mean Cav at Steady State | 227 | ng/mL |
Experimental Protocols
Materials and Reagents
-
Ospemifene analytical standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata X‐33μM polymeric sorbent cartridges, 30 mg/1mL)[1][4][5]
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical column (e.g., Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm)[1][4][5]
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Precision pipettes and tips
Experimental Workflow
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Ospemifene Stock Solution (1 mg/mL): Accurately weigh and dissolve Ospemifene in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ospemifene stock solution in methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound for spiking into plasma samples.
2. Sample Preparation (Solid Phase Extraction) [1][4][5]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add 50 µL of the this compound working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Analysis [1][4][5]
-
LC System:
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm
-
Mobile Phase: Methanol and 20 mM ammonium formate buffer (90:10, v/v)
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be optimized for the specific instrument, but would be approximately:
-
Ospemifene: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion (parent and fragment ions will be 4 Da higher than Ospemifene)
-
-
Dwell Time: 100-200 ms per transition.
-
4. Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Ospemifene to this compound against the nominal concentration of the calibration standards.[4][5]
-
The linearity of the method should be established over the expected concentration range in the study samples (e.g., 5.02–3025 ng/mL).[4][5]
-
The concentration of Ospemifene in the unknown samples is determined by interpolating their peak area ratios from the calibration curve using a linear regression model.
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Single-dose and steady-state pharmacokinetics of ospemifene, a selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, pharmacodynamics and clinical efficacy of ospemifene for the treatment of dyspareunia and genitourinary syndrome of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Ospemifene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ospemifene in human plasma. The method utilizes Ospemifene-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using solid-phase extraction (SPE), which provides excellent sample cleanup and high recovery. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines and is suitable for pharmacokinetic studies.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. To support clinical development and therapeutic drug monitoring, a reliable and validated bioanalytical method for the quantification of Ospemifene in human plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method that is highly sensitive and specific for the determination of Ospemifene in human plasma.
Experimental
-
Ospemifene reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (≥99% purity)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL)[1][2][3]
-
Liquid Chromatograph (e.g., Agilent 1200 series or equivalent)
-
Tandem Mass Spectrometer (e.g., Sciex API 4500 or equivalent)[1][3]
-
Analytical balance
-
Centrifuge
-
Solid-Phase Extraction manifold
-
Nitrogen evaporator
-
Ospemifene Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Ospemifene in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ospemifene stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in methanol:water (50:50, v/v).
Detailed Protocols
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of the this compound internal standard working solution. Vortex for 10 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 10% methanol in water.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor and product ions, as well as compound-specific parameters such as collision energy (CE) and declustering potential (DP), should be optimized for the specific mass spectrometer being used. The expected precursor ion for Ospemifene (C28H29ClO2, MW: 444.98) is [M+H]+ at m/z 445.2. The precursor for this compound would be [M+H]+ at m/z 449.2.
-
Table 1: Exemplar MRM Transitions (to be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ospemifene | 445.2 | Requires Optimization | Requires Optimization |
| This compound | 449.2 | Requires Optimization | Requires Optimization |
Method Validation Summary
A comprehensive method validation was performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The method demonstrated excellent linearity, accuracy, precision, and stability.
The calibration curve was linear over the concentration range of 5.02 to 3025 ng/mL for Ospemifene in human plasma.[1][2][3] The correlation coefficient (r²) was consistently greater than 0.99.
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results met the FDA acceptance criteria.
Table 2: FDA Acceptance Criteria for Accuracy and Precision
| QC Level | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | Within ±20% | ≤20% |
| LQC, MQC, HQC | Within ±15% | ≤15% |
The extraction recovery of Ospemifene and this compound from human plasma was consistent and reproducible. The matrix effect was assessed and found to be minimal, indicating that endogenous plasma components do not significantly interfere with the ionization of the analytes.
Table 3: FDA Acceptance Criteria for Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible (though 100% is not required). |
| Matrix Effect | The CV of the matrix factor across at least 6 lots of matrix should be ≤15%. |
The stability of Ospemifene in human plasma was evaluated under various conditions to ensure sample integrity from collection to analysis.
Table 4: Stability Assessment and FDA Acceptance Criteria
| Stability Type | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | Minimum of 3 freeze-thaw cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | At room temperature for a duration relevant to sample handling | Mean concentration within ±15% of nominal |
| Long-Term Stability | At intended storage temperature (e.g., -70°C) for a duration exceeding the study period | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | In autosampler for the expected duration of an analytical run | Mean concentration within ±15% of nominal |
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of Ospemifene in human plasma.
Caption: Workflow for the bioanalysis of Ospemifene.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantification of Ospemifene in human plasma. The use of a deuterated internal standard and solid-phase extraction ensures high data quality. This method is well-suited for regulated bioanalysis in support of pharmacokinetic studies in drug development.
References
Application Notes and Protocols for the Analysis of Ospemifene using Ospemifene-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene (B1683873) is a selective estrogen receptor modulator (SERM) indicated for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Accurate and reliable quantification of Ospemifene in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and clinical trials. This document provides detailed application notes and protocols for the sample preparation of Ospemifene and its deuterated internal standard, Ospemifene-d4, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate sample preparation technique is critical for removing matrix interferences, concentrating the analyte, and ensuring the accuracy and precision of the analytical method.[1] This document outlines three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). The protocols provided are based on established methodologies and best practices in bioanalysis.
Mechanism of Action of Ospemifene
Ospemifene exerts its effects by binding to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues and an antagonist in others. This tissue-selective activity is the hallmark of SERMs. In the vaginal epithelium, Ospemifene acts as an estrogen agonist, promoting cell maturation and reducing the symptoms of atrophy. In contrast, it exhibits antagonistic or weak agonistic effects on breast and uterine tissues. The differential recruitment of co-activator and co-repressor proteins to the Ospemifene-ER complex in different cell types is believed to be the primary driver of its tissue-specific effects.
Experimental Protocols
Herein, we provide detailed protocols for three distinct sample preparation techniques for the analysis of Ospemifene in human plasma using this compound as an internal standard.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved assay sensitivity.[1] A validated method for Ospemifene analysis utilizing SPE has been published and serves as the basis for this protocol.[2][3][4]
Materials:
-
Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL)
-
Methanol (LC-MS grade)
-
20 mM Ammonium formate (B1220265) buffer
-
Human plasma
-
Ospemifene and this compound stock solutions
-
Centrifuge
-
SPE manifold
Protocol:
References
- 1. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ospemifene-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ospemifene-d4 as an internal standard in drug metabolism studies of Ospemifene (B1683873). Detailed protocols for in vitro and in vivo metabolism assays, along with quantitative data analysis and visualization of metabolic pathways, are presented to guide researchers in the pharmaceutical and life sciences fields.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia and vaginal dryness associated with menopause.[1][2] Understanding its metabolic fate is crucial for predicting drug-drug interactions and ensuring its safety and efficacy. This compound, a deuterated analog of Ospemifene, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[3][4] Its use is critical for accurate and precise quantification of Ospemifene in complex biological matrices by compensating for variations during sample preparation and analysis.[5][6][7]
Metabolic Profile of Ospemifene
Ospemifene is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolites are 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene.[1][8][9][10]
-
4-hydroxyospemifene: This is the most abundant metabolite, representing about 25% of the parent compound's abundance in human plasma.[9] Its formation is catalyzed by several CYP enzymes, including CYP2C9, CYP2C19, CYP2B6, and CYP3A4.[8][9][11]
-
4'-hydroxyospemifene: This is a less abundant metabolite, accounting for less than 7% of the parent compound's abundance in plasma.[9][12] Its formation is primarily catalyzed by CYP3A4.[8][9][11]
-
Other Minor Metabolites: A direct glucuronide of Ospemifene and other minor metabolites have also been detected in vitro.[9]
The primary route of elimination for Ospemifene and its metabolites is through feces, with a minor contribution from renal clearance.[10][12]
Data Presentation
Table 1: In Vitro Inhibition of Human CYP Enzymes by Ospemifene and its Metabolites
| CYP Enzyme | Inhibitor | IC50 (μM) |
| CYP2B6 | Ospemifene | ~7.8[13] |
| CYP2C9 | Ospemifene | ~10[13] |
| CYP2C19 | Ospemifene | ~35[13] |
| CYP2C8 | 4'-hydroxyospemifene | 7[8] |
| CYP2C9 | 4'-hydroxyospemifene | >50 |
| CYP2B6 | 4'-hydroxyospemifene | >50 |
Data compiled from in vitro studies using human liver microsomes.[8][13]
Table 2: Relative Abundance of Ospemifene Metabolites in Human Plasma
| Metabolite | Relative Abundance (% of Parent Compound) |
| 4-hydroxyospemifene | ~25%[9] |
| 4'-hydroxyospemifene | <7%[9][12] |
Experimental Protocols
This protocol is designed to identify the metabolites of Ospemifene and the CYP enzymes responsible for their formation.
Materials:
-
Ospemifene
-
This compound (for analytical internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
CYP-selective chemical inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19, gemfibrozil (B1671426) for CYP2C8)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Ospemifene in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add Ospemifene to the incubation mixture (final concentration typically 1-10 µM).
-
To identify specific CYP contributions, add selective inhibitors to separate incubation mixtures at appropriate concentrations.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Analyze the samples for the presence of Ospemifene and its metabolites by comparing their mass spectra and retention times to reference standards.
This protocol describes a validated method for the determination of Ospemifene in human plasma for pharmacokinetic studies.[3][4]
Materials:
-
Human plasma samples
-
Ospemifene and this compound reference standards
-
Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent)[3][4]
-
20 mM Ammonium (B1175870) formate (B1220265) buffer
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Spike plasma samples (standards, quality controls, and unknown samples) with this compound internal standard solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma samples onto the cartridges.
-
Wash the cartridges with a low organic content solvent to remove interferences.
-
Elute Ospemifene and this compound with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the precursor-to-product ion transitions for both Ospemifene and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ospemifene to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ospemifene in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for in vitro and in vivo metabolism studies of Ospemifene.
Caption: Metabolic pathway of Ospemifene highlighting major metabolites and enzymes.
References
- 1. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. (2018) | Siva Sankara Rao Yadlapalli | 1 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Ospemifene metabolism in humans in vitro and in vivo: metabolite identification, quantitation, and CYP assignment of major hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-dose and steady-state pharmacokinetics of ospemifene, a selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of cytochrome P450 inhibitors and inducers on the metabolism and pharmacokinetics of ospemifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Chromatographic Separation of Ospemifene from its Deuterated Analog
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the effective separation and quantification of Ospemifene (B1683873) from its deuterated analog, Ospemifene-d4. The protocol is particularly relevant for pharmacokinetic studies, drug metabolism research, and other applications where distinct quantification of the labeled and unlabeled compound is critical. The method utilizes a phenyl-based stationary phase for enhanced selectivity and is coupled with tandem mass spectrometry for sensitive and specific detection.
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) used for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause[1]. In drug development and clinical research, stable isotope-labeled internal standards, such as the deuterated analog this compound, are commonly employed for accurate quantification in biological matrices. While co-elution is often acceptable when using mass spectrometric detection, chromatographic separation of the analyte from its deuterated internal standard can be beneficial to mitigate potential matrix effects and ensure the highest accuracy. Deuterated compounds often exhibit slightly shorter retention times in reversed-phase liquid chromatography[2]. This application note provides a detailed protocol for the chromatographic separation of Ospemifene and this compound.
Experimental
-
Ospemifene reference standard
-
This compound reference standard
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human Plasma (for method application)
-
Solid-Phase Extraction (SPE) Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL) or equivalent[3][4].
A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended. The specific system used in the cited literature is an API-4500 MS/MS[3][4].
Effective sample preparation is crucial for removing interferences from biological matrices[5].
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of human plasma, add the internal standard (this compound) solution. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Ospemifene and this compound[3][4].
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[3][4] |
| Mobile Phase A | 20 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Gradient/Isocratic | Isocratic |
| Composition | 10% Mobile Phase A : 90% Mobile Phase B (v/v)[3][4] |
| Flow Rate | 0.9 mL/min[3][4] |
| Column Temperature | Ambient (or controlled at 35°C for enhanced reproducibility) |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Settings (Illustrative)
| Parameter | Ospemifene | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[3][4] | Multiple Reaction Monitoring (MRM) |
| Q1 Mass (m/z) | To be determined | To be determined |
| Q3 Mass (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Declustering Potential (V) | To be determined | To be determined |
Note: Specific mass transitions (Q1/Q3) and compound-dependent parameters need to be optimized for the specific instrument used.
Results and Discussion
The use of a phenyl stationary phase provides unique selectivity for aromatic compounds like Ospemifene through π-π interactions, which aids in the separation from its deuterated analog. While baseline separation may not be fully achieved due to the subtle physicochemical differences, a discernible chromatographic resolution is expected, with this compound typically eluting slightly earlier than Ospemifene. The MRM detection ensures that each compound is quantified without interference from the other, regardless of the degree of chromatographic separation.
The method was validated according to FDA guidelines and demonstrated linearity over a concentration range of 5.02–3025 ng/mL for Ospemifene in human plasma[3][4].
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of Ospemifene and its deuterated analog in a biological matrix.
Caption: Workflow for the analysis of Ospemifene.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the chromatographic separation and quantification of Ospemifene and its deuterated analog, this compound. The protocol, including solid-phase extraction for sample cleanup and a phenyl-based column for chromatographic resolution, is well-suited for demanding bioanalytical applications.
References
- 1. Ospemifene, a novel selective estrogen receptor modulator for treating dyspareunia associated with postmenopausal vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in Ospemifene quantification with Ospemifene-d4
This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of Ospemifene (B1683873) using its deuterated internal standard, Ospemifene-d4, by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in Ospemifene quantification?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Ospemifene, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, serum).[1][2] This phenomenon can manifest as ion suppression (decreased signal) or ion enhancement (increased signal).[2] It is a major concern because it can negatively impact the accuracy, precision, and sensitivity of the quantitative method, potentially leading to erroneous results.[3][4] In biofluids, endogenous components like phospholipids, salts, and proteins are common causes of matrix effects.[2]
Q2: How does using this compound as an internal standard help?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[5] Because this compound has nearly identical physicochemical properties to Ospemifene, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[5][6] By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, allowing for accurate and precise quantification.[6]
Q3: What are the primary sources of matrix effects in human plasma samples?
A3: In plasma, the most significant sources of matrix effects are endogenous phospholipids, which are abundant and can cause substantial ion suppression in electrospray ionization (ESI).[7] Other sources include salts, proteins that were not fully removed during sample preparation, and anticoagulants used during sample collection.[2]
Q4: Can I eliminate matrix effects completely?
A4: While completely eliminating matrix effects is often not possible, they can be significantly reduced and managed.[8] The most effective strategy is to implement a rigorous sample preparation procedure to remove as many interfering components as possible before analysis.[4][7] This, combined with optimized chromatographic separation and the use of a SIL-IS like this compound to compensate for any remaining effects, forms a robust strategy for reliable quantification.[9]
Troubleshooting Guide
Problem 1: I am observing low signal intensity and poor sensitivity for Ospemifene, even at higher concentrations.
-
Possible Cause: Significant ion suppression is likely occurring. Co-eluting matrix components are interfering with the ionization of Ospemifene in the MS source.[1][10]
-
Solutions:
-
Optimize Sample Preparation: This is the most effective approach.[7] If you are using protein precipitation (PPT), consider switching to a more thorough method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are better at removing phospholipids.[9] A published method for Ospemifene successfully uses SPE with polymeric sorbent cartridges.[11][12]
-
Improve Chromatographic Separation: Modify your LC method to better separate Ospemifene from the region where matrix components elute.[8][13] You can try adjusting the mobile phase gradient, changing the column chemistry (e.g., from a standard C18 to a Phenyl column), or reducing the flow rate.[5][11]
-
Dilute the Sample: If the concentration of Ospemifene is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[5][8] However, this will also reduce the analyte signal, so it is a trade-off.[10]
-
Check Instrument Source: Clean the MS ion source. A buildup of non-volatile salts and matrix components can foul the source and suppress the signal.[5]
-
Problem 2: My results for quality control (QC) samples are inconsistent and irreproducible.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression across your analytical run.[5]
-
Solutions:
-
Verify Internal Standard Use: Ensure that the this compound internal standard is consistently and accurately added to every sample, calibrator, and QC before any extraction steps. The SIL-IS is critical for correcting this type of variability.[5]
-
Implement a Robust Sample Cleanup: A more aggressive and consistent sample preparation method, such as SPE, will minimize the variability in the final extracts, leading to more reproducible results.[9]
-
Use Matrix-Matched Calibrators: Prepare all calibration standards and QC samples in the same biological matrix (e.g., pooled human plasma) as your unknown samples. This helps to ensure that the calibrators experience a similar matrix effect to the samples, improving accuracy.[5]
-
Problem 3: The signal for my internal standard, this compound, is also low or highly variable.
-
Possible Cause: This indicates a severe matrix effect that is impacting both the analyte and the internal standard, or a problem with the internal standard spiking procedure itself.
-
Solutions:
-
Re-evaluate Sample Preparation: The current method is not sufficiently removing interfering compounds. Consider a different SPE sorbent (e.g., a mixed-mode cation exchange and reversed-phase sorbent) that might have a different selectivity for removing the problematic matrix components.[9]
-
Review Spiking Procedure: Double-check the concentration of your this compound stock solution and the precision of the pipetting equipment used to add it to the samples. An error in the IS addition will directly translate to inaccurate results.
-
Optimize Chromatography: As with Problem 1, further optimization of the LC method may be necessary to move the elution of both Ospemifene and this compound away from the most severe region of ion suppression.[8]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Technique | Effectiveness in Matrix Removal | Analyte Recovery | Throughput / Complexity | Recommendation for Ospemifene |
| Protein Precipitation (PPT) | Low to Moderate | Good, but non-specific | High / Low | Not ideal; high risk of matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable; can be low for some analytes | Moderate / Moderate | A viable option, but may require significant method development.[7][9] |
| Solid-Phase Extraction (SPE) | High to Very High | Good to Excellent | Moderate / High | Highly Recommended. Provides the cleanest extracts and is cited in validated methods for Ospemifene.[9][11][12] |
Table 2: Example LC-MS/MS Parameters for Ospemifene Analysis in Human Plasma (Based on published literature[11][12])
| Parameter | Condition |
| LC Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 µm |
| Mobile Phase | Methanol (B129727) and 20 mM Ammonium Formate Buffer (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Internal Standard | This compound |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) mode |
| Ionization | Electrospray Ionization (ESI) |
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for Ospemifene from Human Plasma
This protocol is a representative example based on validated methods for Ospemifene analysis.[11][12] It should be optimized for your specific laboratory conditions and instrumentation.
Materials:
-
Human plasma samples, calibrators, and QCs
-
This compound internal standard spiking solution
-
SPE cartridges (e.g., Phenomenex Strata X-33 µm polymeric sorbent, 30 mg/1 mL)
-
Methanol (HPLC grade)
-
Deionized Water
-
Ammonium Formate
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 200 µL of each plasma sample, add a precise volume (e.g., 20 µL) of the this compound internal standard solution.
-
Vortex briefly to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge. Do not allow the sorbent bed to go dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through each cartridge. Again, do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma samples onto the equilibrated cartridges.
-
Apply gentle vacuum to draw the samples through the sorbent at a slow, steady rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridges with 1 mL of deionized water to remove salts and other polar interferences.
-
Apply full vacuum for 1-2 minutes to completely dry the sorbent bed.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of methanol to each cartridge to elute Ospemifene and this compound.
-
Collect the entire eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the LC mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer to autosampler vials for LC-MS/MS analysis.
-
Visualizations
Caption: Figure 1: General workflow for sample preparation and analysis of Ospemifene.
Caption: Figure 2: Decision tree for troubleshooting matrix effects in Ospemifene analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
addressing ion suppression of Ospemifene-d4 in complex biological samples
Welcome to the technical support center for the analysis of Ospemifene-d4 in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound in biological samples?
A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where the ionization efficiency of the target analyte, in this case, Ospemifene (B1683873) and its deuterated internal standard (IS) this compound, is reduced by the presence of co-eluting components from the biological sample.[1][2] This phenomenon can lead to a decreased signal intensity, which compromises the accuracy, sensitivity, and reproducibility of the quantitative analysis.[3] In complex matrices such as plasma or serum, endogenous components like phospholipids (B1166683), salts, and proteins are common causes of ion suppression.[4][5]
Q2: I am using this compound as an internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte (Ospemifene) and experiences the same degree of ion suppression.[5] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved.[6] However, severe ion suppression can reduce the signal of both the analyte and the IS to a point where it is below the lower limit of quantitation (LLOQ), rendering the analysis unreliable.[5] Furthermore, if chromatographic separation between Ospemifene and this compound occurs, they may be affected differently by matrix components, leading to inaccurate results.
Q3: What are the common sources of ion suppression in the analysis of this compound?
A3: The primary sources of ion suppression in bioanalysis are endogenous and exogenous components, including:
-
Phospholipids: Abundant in plasma and serum, they are a major cause of ion suppression, particularly in electrospray ionization (ESI).[4][7]
-
Salts and Buffers: Non-volatile salts from sample collection tubes or buffers can build up in the MS source and reduce its efficiency.[5]
-
Endogenous Molecules: Other small molecules, lipids, and peptides naturally present in the biological matrix can compete for ionization.[8]
-
Exogenous Contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also cause ion suppression.[9]
Q4: How can I determine if ion suppression is affecting my this compound analysis?
A4: A common method to qualitatively assess ion suppression is the post-column infusion experiment.[10][11] This involves infusing a constant flow of an Ospemifene standard solution into the mass spectrometer while injecting a blank matrix extract through the LC system. A dip in the baseline signal of the infused analyte indicates the retention times at which matrix components are eluting and causing ion suppression.[12]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and mitigate ion suppression issues encountered during the analysis of this compound.
Issue 1: Low signal intensity for both Ospemifene and this compound.
This is a strong indicator of significant ion suppression.
Recommended Actions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the mass spectrometer.[3]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and salts.[13][14][15] A detailed protocol for SPE is provided below.
-
Liquid-Liquid Extraction (LLE): LLE can be effective at removing salts and some polar interferences.[3]
-
Protein Precipitation (PPT): While simple, PPT is less effective at removing phospholipids and other small molecules that can cause significant ion suppression.[3][16]
-
-
Optimize Chromatographic Conditions: Modifying the LC method can help separate Ospemifene and this compound from co-eluting matrix components.[12]
-
Adjust Gradient Profile: A shallower gradient can improve the separation between the analytes and interfering peaks.[5]
-
Change Column Chemistry: Experimenting with different stationary phases (e.g., C18, Phenyl-Hexyl) can alter selectivity.[5] A phenyl column has been shown to be effective for Ospemifene analysis.[13][14][15]
-
-
Modify Mass Spectrometry Parameters: Adjusting the ion source settings can sometimes help mitigate suppression.[5]
-
Optimize Source Parameters: Fine-tuning gas flows, temperatures, and spray voltage can influence the ionization process.[5]
-
Issue 2: Inconsistent Ospemifene/Ospemifene-d4 ratio across samples.
This suggests that the ion suppression is variable and not being adequately compensated for by the internal standard.
Recommended Actions:
-
Ensure Co-elution of Analyte and Internal Standard: Verify that Ospemifene and this compound have identical retention times under your chromatographic conditions. Even slight shifts can lead to differential ion suppression.[17]
-
Evaluate Matrix Variability: Different lots of biological matrices can have varying levels of interfering components.[12]
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples to normalize the effects of ion suppression.[12]
-
-
Refine Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure your protocol is robust and reproducible.
Experimental Protocols
Protocol 1: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)
This protocol is based on a validated method for the determination of Ospemifene in human plasma.[13][14][15]
Materials:
-
Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL)
-
Methanol (B129727) (LC-MS grade)
-
20 mM Ammonium Formate Buffer
-
Human Plasma Samples
-
This compound internal standard working solution
Procedure:
-
Sample Pre-treatment: To 100 µL of human plasma, add a known amount of this compound internal standard working solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove salts and other polar interferences.
-
Elution: Elute Ospemifene and this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[18]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
These are example starting parameters based on a published method for Ospemifene analysis.[13][14][15]
| Parameter | Setting |
| LC Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75 mm, 3.5 μm |
| Mobile Phase | Methanol and 20 mM Ammonium Formate Buffer (90:10, v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 10 µL |
| MS System | API-4500 MS/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for Ospemifene and this compound |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
This table provides a qualitative comparison of common sample preparation techniques.
| Sample Preparation Technique | Matrix Type | Effectiveness in Reducing Ion Suppression | Comments |
| Protein Precipitation (PPT) | Plasma, Blood | Moderate | Simple and fast, but many phospholipids and other small molecules remain, which can cause significant ion suppression.[3] |
| Liquid-Liquid Extraction (LLE) | Various | Moderate to High | Good for removing salts and some polar interferences, but selectivity can be limited.[3] |
| Solid-Phase Extraction (SPE) | Various | High | Highly effective at removing a broad range of interferences including phospholipids and salts, providing a cleaner extract.[3] |
Visualizations
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: Mechanism of ion suppression compensation using a deuterated internal standard.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
Technical Support Center: Ospemifene-d4 Stability in Frozen Plasma
This technical support center provides guidance and answers to frequently asked questions regarding the stability of Ospemifene-d4 in frozen plasma samples. This information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in frozen plasma a concern?
A1: this compound is a deuterated form of Ospemifene (B1683873), meaning specific hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Ospemifene in biological samples like plasma.[1][2] The stability of an internal standard is critical for the accuracy and reliability of the bioanalytical method. If this compound degrades during sample storage or handling, it can lead to inaccurate quantification of the target analyte, Ospemifene.
Q2: What are the recommended storage temperatures for plasma samples containing this compound?
A2: For long-term storage of plasma samples containing this compound, it is generally recommended to maintain a temperature of -20°C or lower.[3] While some compounds have shown stability at -20°C for extended periods[4][5], storage at ultra-low temperatures, such as -70°C or -80°C, is often preferred to minimize the risk of degradation over several months or years.[6][7]
Q3: How do freeze-thaw cycles affect the stability of this compound in plasma?
A3: Repeated freeze-thaw cycles can impact the stability of analytes in plasma.[8][9] The exact number of cycles this compound can withstand without significant degradation should be determined during method validation. As a general practice, it is advisable to minimize freeze-thaw cycles. Aliquoting samples into smaller volumes after collection can prevent the need to thaw the entire sample multiple times. Stability is typically assessed for three to five freeze-thaw cycles during validation studies.
Q4: Are there any specific handling precautions to consider during sample processing?
A4: Yes. During sample processing, it is important to keep plasma samples on ice to minimize potential enzymatic degradation. The pH of the sample and extraction buffers can also influence analyte stability.[3] Following a validated sample preparation method, such as solid-phase extraction (SPE), is crucial for consistent and reliable results.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or low recovery of this compound | Degradation during storage | - Verify that samples have been consistently stored at the recommended temperature (-20°C or lower).- Review storage temperature logs for any deviations.- Analyze a freshly prepared quality control (QC) sample stored under ideal conditions to compare recovery. |
| Multiple freeze-thaw cycles | - Check the sample handling history to determine the number of freeze-thaw cycles.- If possible, use an aliquot that has undergone fewer freeze-thaw cycles.- For future studies, aliquot samples into smaller volumes before freezing. | |
| Degradation during sample preparation | - Ensure samples are kept on ice during the extraction process.- Verify the pH of extraction buffers and solutions.- Process a freshly spiked control plasma sample to assess the extraction procedure. | |
| High variability in this compound signal | Inconsistent sample thawing | - Standardize the thawing procedure. Thawing samples at room temperature or in a water bath should be done consistently for all samples.- Ensure samples are completely thawed and vortexed gently before extraction. |
| Matrix effects | - Evaluate for matrix effects by comparing the response of this compound in post-extraction spiked matrix with that in a neat solution.- If matrix effects are present, consider optimizing the sample cleanup or chromatographic method. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
This protocol outlines a general procedure to evaluate the stability of this compound in plasma through multiple freeze-thaw cycles.
-
Sample Preparation: Spike a fresh pool of control plasma with this compound at low and high quality control (QC) concentrations.
-
Aliquoting: Divide the spiked plasma into at least three aliquots for each concentration level.
-
Baseline Analysis: Analyze one set of freshly prepared aliquots (T=0) to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).
-
-
Analysis: After the final thaw, analyze the samples.
-
Evaluation: Compare the mean concentration of the freeze-thaw samples to the baseline concentrations. The analyte is considered stable if the results are within an acceptable range (e.g., ±15% of the baseline).
Protocol: Long-Term Stability Assessment
This protocol describes a general procedure for assessing the long-term stability of this compound in frozen plasma.
-
Sample Preparation: Spike a fresh pool of control plasma with this compound at low and high QC concentrations.
-
Aliquoting and Storage: Aliquot the spiked plasma into multiple tubes for each concentration and store them at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Time Points: At specified time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of samples for analysis.
-
Analysis: On the day of analysis, thaw the long-term stability samples and analyze them along with a freshly prepared calibration curve and a set of freshly prepared QC samples.
-
Evaluation: The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for Freeze-Thaw and Long-Term Stability Assessment.
Caption: Troubleshooting Logic for this compound Recovery Issues.
References
- 1. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Long-Term Stability of Hydromorphone in Human Plasma Frozen at -20°C for Three Years Quantified by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
potential for deuterium exchange in Ospemifene-d4 under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for deuterium (B1214612) exchange in Ospemifene-d4 under different pH conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label in this compound During Sample Preparation or Analysis
Symptoms:
-
Decreased mass-to-charge ratio (m/z) of this compound in mass spectrometry analysis.
-
Appearance of a peak corresponding to the unlabeled Ospemifene.
-
Inconsistent quantification or variable internal standard response.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Exposure to High or Low pH | Maintain pH as close to neutral (6.0-7.5) as possible during sample storage and initial preparation steps. For LC-MS analysis, minimize the time the sample is exposed to the mobile phase and use quench conditions (low pH, typically around 2.5) immediately before injection to minimize back-exchange during the run. The rate of hydrogen/deuterium exchange is at its minimum at approximately pH 2.54[1]. |
| Elevated Temperature | Keep samples, standards, and autosampler trays cooled to 4°C or lower.[2] Higher temperatures accelerate the rate of deuterium exchange. |
| Protic Solvents | If significant back-exchange is observed, consider using aprotic solvents for sample storage and reconstitution if your analytical method allows. However, for LC-MS, which commonly uses aqueous mobile phases, this may not be feasible. In such cases, the stability of the deuterium label's position is critical. |
| Labile Deuterium Positions | Review the certificate of analysis for this compound to understand the location of the deuterium labels. Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2] If the labels are in labile positions, minimizing exposure to harsh pH and high temperatures is even more critical. |
Troubleshooting Workflow: Investigating Deuterium Loss
Caption: Workflow for troubleshooting deuterium loss in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: At which pH is this compound most stable against deuterium exchange?
Q2: Can the mobile phase in my LC-MS method cause deuterium exchange?
A2: Yes, the mobile phase can be a significant factor.[3] Most reversed-phase LC-MS methods use water and methanol (B129727) or acetonitrile (B52724), which are protic and can facilitate deuterium exchange. To minimize this "back-exchange" during analysis, it is standard practice to use a mobile phase with a low pH (e.g., 2.5-3.0, often achieved with formic acid) and to keep the column and autosampler at a low temperature (e.g., 0-4°C).[4] Additionally, fast chromatography is beneficial to reduce the time the analyte is exposed to the mobile phase.[5]
Q3: How can I experimentally determine the stability of this compound at a specific pH?
A3: You can perform a simple stability study. Prepare solutions of this compound in buffers of different pH values (e.g., pH 3, 5, 7, 9). Aliquot these solutions and store them under your typical experimental temperature conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), quench a sample by acidifying it to pH ~2.5 and immediately analyze it by LC-MS. Monitor the peak areas of both this compound and any formed unlabeled Ospemifene to determine the rate of exchange at each pH.
Q4: Are deuterium labels on the aromatic rings of this compound likely to exchange?
A4: Deuterium atoms attached to aromatic carbons are generally stable and less prone to exchange under typical analytical conditions compared to those on heteroatoms or activated carbons.[3] Acid-catalyzed exchange on aromatic rings is possible but usually requires stronger acidic conditions and higher temperatures than those used in standard LC-MS analysis.
Q5: My calibration curve for this compound is non-linear. Could this be due to deuterium exchange?
A5: While other factors can cause non-linearity, significant deuterium exchange in your internal standard can be a contributing factor.[2] If the exchange is inconsistent across your calibration standards, it can lead to a non-linear response. Ensure that all standards and samples are prepared and stored under identical conditions to minimize variability in exchange.
Experimental Protocols
Protocol: Assessing this compound Stability in Different pH Buffers
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate (B84403) buffers for neutral range, formate (B1220265) buffers for acidic range, and borate (B1201080) buffers for basic range).
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Incubation Samples: In separate vials, add a small aliquot of the this compound stock solution to each pH buffer to achieve a final concentration of 10 µg/mL.
-
Time Points: Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), take an aliquot from each vial.
-
Quenching: Immediately quench the reaction by adding an equal volume of a 0.1% formic acid solution in acetonitrile to lower the pH and precipitate any proteins if in a biological matrix.
-
Analysis: Analyze the samples by LC-MS.
-
Data Evaluation: Calculate the ratio of the peak area of this compound to the sum of the peak areas of this compound and unlabeled Ospemifene. Plot this ratio against time for each pH to determine the stability.
Data Presentation: Hypothetical Stability of this compound
| pH | Temperature (°C) | % Deuterium Remaining (t=0h) | % Deuterium Remaining (t=4h) | % Deuterium Remaining (t=24h) |
| 2.5 | 25 | 100 | 99.8 | 99.5 |
| 4.0 | 25 | 100 | 99.2 | 98.0 |
| 7.0 | 25 | 100 | 98.5 | 95.1 |
| 9.0 | 25 | 100 | 96.3 | 89.7 |
| 7.0 | 4 | 100 | 99.9 | 99.6 |
Note: This table presents hypothetical data for illustrative purposes.
Logical Workflow for pH Stability Experiment
Caption: Experimental workflow for assessing the pH stability of this compound.
References
- 1. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing MS/MS Transitions for Ospemifene-d4
Welcome to the technical support center for the optimization of MS/MS transitions for Ospemifene-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity and troubleshooting common issues during the analysis of Ospemifene using its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: The molecular weight of Ospemifene is approximately 378.88 g/mol . For this compound, with the addition of four deuterium (B1214612) atoms, the molecular weight increases to approximately 382.91 g/mol . In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺. Therefore, the expected precursor ion for this compound is m/z 383.9. For the non-deuterated Ospemifene, the precursor ion will be m/z 379.9.
Q2: What are the theoretical product ions for this compound?
A2: Predicting the exact product ions without experimental data can be challenging as it is instrument-dependent. However, based on the structure of Ospemifene, fragmentation is likely to occur at the ether linkage and the aliphatic chain. Since the deuterium labels in this compound are typically on the ethyl group of the ether, fragments containing this portion will have a mass shift of +4 Da compared to the non-deuterated analyte.
Q3: Why am I seeing a weak or no signal for my this compound precursor ion?
A3: A weak or absent precursor ion signal can be due to several factors:
-
Suboptimal Ion Source Conditions: The ion source parameters, including temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage, may not be optimized for this compound.
-
Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to the correct polarity (positive ionization mode) and the Q1 scan range includes the expected m/z of 383.9.
-
Analyte Concentration: The concentration of your this compound standard solution may be too low for initial tuning and optimization.
-
Sample Preparation Issues: The solvent composition of your infusion solution may not be ideal for ionization. A mobile phase mimic, such as 50:50 methanol:water with a small amount of formic acid, is often a good starting point.
Q4: My analyte (Ospemifene) and internal standard (this compound) peaks are not chromatographically co-eluting. What should I do?
A4: While deuterated internal standards are designed to co-elute with the analyte, slight differences in retention time can occur, a phenomenon known as the "isotope effect." If the separation is significant, it can lead to differential matrix effects and impact quantification. To address this, you can try adjusting the liquid chromatography gradient to ensure the peaks have maximum overlap. A shallower gradient around the elution time of the compounds can often resolve this issue.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the optimization of MS/MS transitions for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Sensitivity / Poor Signal-to-Noise | 1. Suboptimal MRM transitions (precursor/product ions). 2. Collision energy is not optimized. 3. Inefficient ionization due to source conditions. 4. Matrix suppression from the sample. | 1. Perform a product ion scan to identify the most intense and specific product ions for both Ospemifene and this compound. 2. Conduct a collision energy optimization experiment for each selected transition. 3. Systematically optimize ion source parameters (e.g., temperature, gas flows, ion spray voltage). 4. Improve sample preparation to remove interfering matrix components or dilute the sample. |
| High Background Noise | 1. The selected product ion has a low m/z and is not specific. 2. Contamination in the mobile phase or LC system. 3. Co-eluting isobaric interference from the sample matrix. | 1. If possible, select a higher-mass, more specific product ion. Signal-to-noise is a more critical indicator of performance than raw signal intensity. 2. Use high-purity solvents and flush the LC system thoroughly. 3. Enhance chromatographic separation to resolve the interference from the analyte peak. |
| Inconsistent Results / Poor Reproducibility | 1. Instability of the compound during sample preparation or storage. 2. Deuterium-hydrogen exchange is occurring. 3. Fluctuations in instrument performance. | 1. Perform stability tests on your processed samples to ensure the integrity of Ospemifene and this compound. 2. Ensure all solvents and buffers are at a neutral or slightly acidic pH. Avoid prolonged exposure to highly basic conditions. 3. Perform regular instrument maintenance and calibration. |
| Crosstalk Between Analyte and Internal Standard | 1. Isotopic contribution from the non-deuterated analyte to the internal standard's MRM transition. 2. Presence of a small amount of non-deuterated analyte in the deuterated internal standard solution. | 1. Ensure the mass resolution of your instrument is set appropriately to distinguish between the analyte and internal standard. A mass difference of at least 4 Da, as is the case with this compound, should be sufficient. 2. Analyze a solution of the pure analyte and check for any signal in the internal standard's MRM transition. If a signal is present, you may need to select a different product ion for the internal standard or account for the contribution during data processing. |
Data Presentation
The following tables provide a starting point for the MS/MS parameters for Ospemifene and this compound. These are predicted values and should be optimized on your specific instrument.
Table 1: Predicted MS/MS Transitions for Ospemifene
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (m/z) | 379.9 | 379.9 |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
| Cell Exit Potential (V) | To be optimized | To be optimized |
Table 2: Predicted MS/MS Transitions for this compound
| Parameter | Quantifier Transition | Qualifier Transition |
| Precursor Ion (m/z) | 383.9 | 383.9 |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
| Cell Exit Potential (V) | To be optimized | To be optimized |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters by Direct Infusion
This protocol describes the process of finding the optimal MS/MS parameters for this compound using direct infusion.
-
Prepare a Standard Solution: Prepare a 100-1000 ng/mL solution of this compound in a solvent mixture that mimics your mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Q1 Scan (Precursor Ion Identification): Set the mass spectrometer to scan the first quadrupole (Q1) over a mass range that includes the predicted precursor ion (e.g., m/z 380-390). Confirm the presence and high intensity of the [M+H]⁺ ion at m/z 383.9. Optimize source parameters (ion spray voltage, gas flows, and temperature) to maximize the signal of this precursor ion.
-
Product Ion Scan (Product Ion Identification): Set the instrument to product ion scan mode, with Q1 fixed on the precursor ion (m/z 383.9). Scan the third quadrupole (Q3) over a wide mass range (e.g., m/z 50-390) to detect all fragment ions. Apply a nominal collision energy (e.g., 20-30 eV) to induce fragmentation. Identify the most intense and stable product ions.
-
Collision Energy (CE) Optimization: Set the instrument to MRM mode. For each selected transition (precursor ion → product ion), create an experiment that ramps the collision energy over a range (e.g., 5 to 50 eV in 2 eV steps). Monitor the product ion intensity at each CE value. Plot the intensity versus collision energy to determine the optimal CE that yields the maximum signal.
-
Declustering Potential (DP) and Cell Exit Potential (CXP) Optimization: Similar to CE optimization, ramp the DP and CXP voltages over an appropriate range while monitoring the signal intensity of your chosen MRM transition to find the optimal values.
-
Repeat for Ospemifene: Repeat steps 1-6 using a standard solution of non-deuterated Ospemifene.
Visualizations
ensuring the long-term stability of Ospemifene-d4 stock solutions
This technical support center provides guidance on ensuring the long-term stability of Ospemifene-d4 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of this compound stock solutions, it is recommended to store them at -20°C or, for extended periods (months to years), at -80°C.[1][2] Solutions should be stored in tightly sealed, amber vials to protect from light and evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of Ospemifene and its analogs. Methanol is also a suitable solvent for many deuterated standards.[3] The choice of solvent may depend on the specific requirements of the downstream application. It is crucial to use a high-purity, anhydrous grade solvent to minimize degradation.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your this compound stock solution will depend on the storage conditions and the solvent used. For non-deuterated Ospemifene, stock solutions in DMSO are reported to be stable for up to 6 months at -80°C and for 1 month at -20°C. While specific data for this compound is limited, it is best practice to perform periodic stability checks, especially if the solution is stored for an extended period.
Q4: Are there any known degradation pathways for Ospemifene that might affect my this compound stock solution?
A4: The metabolism of Ospemifene primarily involves hydroxylation by CYP enzymes (CYP3A4, CYP2C9, and CYP2C19), with the major metabolite being 4-hydroxyospemifene.[4] While this is a metabolic pathway in vivo, oxidative degradation could potentially occur in solution over time, especially if exposed to air and light. It is also important to be aware of the potential for deuterium-hydrogen exchange, a known issue with deuterated standards, particularly in protic solvents or under acidic or basic conditions.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results | Degradation of this compound stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Compare the performance of the new stock solution to the old one. 3. Perform a stability check on the old stock solution using HPLC or LC-MS (see Experimental Protocols). |
| Inaccurate concentration of the stock solution. | 1. Re-verify the initial weighing and solvent volume. 2. Use a validated analytical method (e.g., HPLC with a certified reference standard) to confirm the concentration. | |
| Loss of signal in LC-MS analysis | Isotopic exchange (loss of deuterium). | 1. Prepare a fresh stock solution in an aprotic solvent if a protic solvent was used. 2. Ensure the pH of the solution and mobile phases are neutral. 3. Analyze the sample by high-resolution mass spectrometry to check for the presence of non-deuterated Ospemifene. |
| Adsorption to container surfaces. | 1. Use low-adsorption vials (e.g., silanized glass or polypropylene). 2. Briefly vortex the solution before use. | |
| Appearance of new peaks in chromatogram | Presence of degradation products. | 1. Analyze the stock solution by LC-MS to identify potential degradation products. 2. Review storage conditions and handling procedures to identify potential causes of degradation (e.g., exposure to light, elevated temperature). |
Data Presentation
Table 1: Recommended Storage Conditions for Ospemifene Stock Solutions
| Form | Solvent | Storage Temperature | Reported Stability |
| Solid Powder | N/A | -20°C | 3 years |
| Solid Powder | N/A | 4°C | 2 years |
| Solution | DMSO | -80°C | 6 months |
| Solution | DMSO | -20°C | 1 month |
Note: This data is for non-deuterated Ospemifene and should be used as a guideline for this compound. Stability of deuterated compounds may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Class A volumetric flask
-
Amber glass vials
-
Argon or nitrogen gas
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of this compound (Molecular Weight: ~382.92 g/mol ) on a calibrated analytical balance.
-
Transfer the solid to a Class A volumetric flask.
-
Add a small amount of DMSO to dissolve the solid, then dilute to the final volume with DMSO.
-
Mix thoroughly by inversion until all solid is dissolved.
-
(Optional but recommended) Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
Objective: To assess the purity and identify potential degradation products in an this compound stock solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid, if compatible with the compound and downstream applications).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of Ospemifene (e.g., ~230 nm).
-
Column Temperature: 30°C.
Procedure:
-
Prepare a fresh dilution of the this compound stock solution to be tested in the mobile phase.
-
Inject the diluted solution onto the HPLC system.
-
Record the chromatogram.
-
Compare the peak area and retention time of the main peak to a freshly prepared reference standard of this compound.
-
Examine the chromatogram for the presence of any new peaks, which may indicate degradation products.
-
Calculate the percentage purity of the stock solution.
Visualizations
Caption: Workflow for preparing and assessing the stability of this compound stock solutions.
Caption: A troubleshooting decision tree for inconsistent results with this compound.
References
Navigating Isotopic Fractionation of Ospemifene-d4: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers investigating the potential for isotopic fractionation of Ospemifene-d4. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data to assist in your experimental design and data interpretation.
Troubleshooting Guide: Common Issues in this compound Analysis
This guide addresses specific problems you may encounter during the quantitative analysis of this compound, particularly when using it as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantitative Results | 1. Isotopic Exchange (H/D Exchange): While the deuterium (B1214612) labels on the ethanol (B145695) moiety of this compound are on non-labile carbon positions, extreme pH or temperature conditions during sample preparation could theoretically promote exchange. | - Verify Label Stability: Incubate this compound in a blank matrix under your standard sample preparation conditions for an extended period. Analyze for any increase in the unlabeled Ospemifene signal. - Control pH and Temperature: Ensure that all sample handling and storage steps are conducted under neutral pH and controlled temperature conditions. |
| 2. Differential Matrix Effects: Even with co-elution, the analyte and its deuterated analog can experience different degrees of ion suppression or enhancement from complex biological matrices.[1] | - Matrix Effect Evaluation: Perform a post-extraction addition experiment. Compare the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference indicates a matrix effect. - Optimize Sample Preparation: Employ more rigorous sample clean-up techniques, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Chromatographic Peak Shape Issues (Broadening, Tailing, or Splitting) | 1. Co-elution with an Interfering Compound: An endogenous or exogenous compound in the sample matrix may be co-eluting with and affecting the peak shape of this compound. | - Modify Chromatographic Method: Adjust the mobile phase gradient, change the organic solvent, or try a column with a different stationary phase to improve separation. |
| 2. On-Column Degradation: The analytical column itself might be contributing to the degradation of the analyte. | - Assess Stability: Inject a pure solution of this compound and observe the peak shape. If it is still poor, the issue may be with the column or the mobile phase composition. | |
| Shift in Retention Time Between Ospemifene and this compound | 1. Deuterium Isotope Effect: The presence of four deuterium atoms can sometimes lead to a slight change in the physicochemical properties of the molecule, causing it to elute slightly earlier or later than the unlabeled compound.[2] | - Confirm Co-elution: While a minor shift may be unavoidable, ensure that the peaks for Ospemifene and this compound are sufficiently resolved from any interferences and that the integration windows are set appropriately. - Use a Narrower Peak Integration Window: If the shift is consistent, adjust the integration parameters to accurately capture the peak area for both the analyte and the internal standard. |
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it a concern for this compound?
A1: Isotopic fractionation is the partitioning of isotopes between two substances or phases. In the context of drug metabolism, it can be caused by the kinetic isotope effect (KIE), where a chemical reaction proceeds at a different rate depending on the isotopic composition of the reactants.[3] For this compound, if the C-D bonds are involved in a rate-limiting step of a metabolic pathway, the metabolism of this compound may be slower than that of unlabeled Ospemifene.[4] This could potentially lead to an overestimation of the unlabeled drug concentration if not properly accounted for.
Q2: Where are the deuterium atoms located in this compound, and how does this affect the potential for isotopic fractionation?
A2: The deuterium atoms in commercially available this compound are located on the ethanol side chain, specifically at the 1,1,2,2-positions (2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-ethanol-1,1,2,2-d4).[5][6] The major metabolic pathways for Ospemifene are hydroxylation at the 4- and 4'-positions of the phenyl rings, which are distant from the deuterated side chain.[7] Therefore, a significant primary kinetic isotope effect on the formation of these major metabolites is unlikely. However, minor metabolic pathways involving the ethanol side chain or secondary KIEs on the primary hydroxylation pathways could still lead to some degree of fractionation.
Q3: Can I expect a significant kinetic isotope effect on the major metabolic pathways of Ospemifene?
A3: The major metabolites, 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene, are formed through aromatic hydroxylation.[7] Generally, aromatic hydroxylation reactions catalyzed by cytochrome P450 enzymes do not exhibit a large primary kinetic isotope effect because the initial attack on the aromatic ring, rather than C-H bond cleavage, is often the rate-limiting step.[4] Therefore, significant isotopic fractionation leading to altered concentrations of these major metabolites is not highly probable.
Q4: How can I experimentally determine if isotopic fractionation of this compound is occurring in my system?
A4: You can design an in vitro metabolism study using human liver microsomes. Incubate a 1:1 mixture of Ospemifene and this compound. At various time points, quench the reaction and analyze the remaining concentrations of both parent compounds and the formed metabolites by LC-MS/MS. A change in the ratio of this compound to Ospemifene over time would indicate isotopic fractionation.
Q5: Are there alternatives to deuterated standards if isotopic fractionation is a significant issue?
A5: Yes, internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), can be used. These heavier isotopes are much less likely to exhibit a significant kinetic isotope effect and generally co-elute perfectly with the analyte. However, they are typically more expensive and synthetically more challenging to produce.
Quantitative Data Summary
| Compound/Reaction | CYP Enzyme | Kinetic Isotope Effect (kH/kD) | Significance | Reference |
| Testosterone 6β-hydroxylation | CYP3A4 | Apparent intrinsic KIE of 15; Observed KIE of 2-3 | Demonstrates that while the intrinsic KIE can be large, the observed effect may be attenuated by other rate-limiting steps. | [8] |
| m-xylene hydroxylation | CYP2A6 | 9.8 (at 2.5 µM) to 4.8 (at 1 mM) | Shows that the observed KIE can be concentration-dependent. | |
| o-xylene hydroxylation | CYP2E1 | 9.03 | Indicates a significant KIE for aliphatic hydroxylation on an aromatic ring. | |
| Aromatic Hydroxylation (General) | Various P450s | Generally low (close to 1) | Suggests that direct hydroxylation of the aromatic ring is less likely to show a large KIE. | [4] |
Disclaimer: The data presented above is for analogous compounds and reactions and should be used for estimation purposes only. Experimental verification is required to determine the actual isotopic fractionation of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay to Assess Isotopic Fractionation
Objective: To determine if there is a significant difference in the rate of metabolism between Ospemifene and this compound in human liver microsomes.
Methodology:
-
Prepare Incubation Mixtures: In separate tubes, prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH regenerating system, and either Ospemifene, this compound, or a 1:1 mixture of both at a final concentration of 1 µM in phosphate (B84403) buffer (pH 7.4).
-
Initiate the Reaction: Pre-warm the incubation mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar compound not metabolized by the same enzymes).
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins. Transfer the supernatant to a new vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Ospemifene, this compound, and their major metabolites (4-hydroxyospemifene and 4'-hydroxyospemifene).
-
Data Analysis:
-
For the individual incubations, plot the natural logarithm of the remaining parent compound concentration versus time to determine the half-life and intrinsic clearance for both Ospemifene and this compound.
-
For the 1:1 mixture incubation, calculate the ratio of this compound to Ospemifene at each time point. A significant change in this ratio over time indicates isotopic fractionation.
-
Visualizations
Caption: Workflow for investigating isotopic fractionation of this compound.
Caption: Ospemifene metabolism and potential for isotopic fractionation.
References
- 1. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. sussex-research.com [sussex-research.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. gsartor.org [gsartor.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: Ospemifene Analysis Using Ospemifene-d4 Internal Standard Following FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Ospemifene (B1683873) in human plasma, with a focus on the use of its deuterated analog, Ospemifene-d4, as an internal standard (IS). The validation parameters and acceptance criteria are based on the U.S. Food and Drug Administration (FDA) guidelines, specifically the M10 Bioanalytical Method Validation guidance.[1] This document serves as a practical resource for scientists involved in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other stages of drug development requiring accurate bioanalysis.
Comparison of Internal Standard Strategies
The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. The two primary types of internal standards used in LC-MS/MS assays are Stable Isotope-Labeled (SIL) internal standards and structural analogs.
-
This compound (SIL Internal Standard): As a SIL-IS, this compound is the ideal choice for the bioanalysis of Ospemifene.[2] It shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response effectively compensate for matrix effects and variability in the analytical process, leading to higher accuracy and precision.[2]
-
Structural Analog (Hypothetical Alternative): A structural analog would be a compound with a chemical structure similar to Ospemifene but with a different molecular weight. While a more cost-effective option if a SIL-IS is unavailable, a structural analog may not perfectly mimic the behavior of Ospemifene during analysis. Differences in extraction recovery, chromatographic retention time, and ionization efficiency can lead to less effective compensation for analytical variability, potentially compromising the accuracy and precision of the method.
FDA Bioanalytical Method Validation Parameters
The FDA's M10 guidance outlines the essential parameters that must be evaluated during bioanalytical method validation.[1] The following table summarizes these parameters and their typical acceptance criteria for chromatographic assays.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples (response should be ≤20% of the LLOQ for the analyte and ≤5% for the IS).[1] |
| Calibration Curve | A minimum of six non-zero standards. The simplest model that adequately describes the concentration-response relationship should be used. The correlation coefficient (r) should be ≥0.99. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[3] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (within 20% of nominal) and precision (≤20% CV).[3] The analyte response at the LLOQ should be at least 5 times the response of a blank sample.[3] |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction efficiency of the analytical method. Should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
Performance Data for Ospemifene Bioanalysis using this compound
A validated LC-MS/MS method for the determination of Ospemifene in human plasma using this compound as an internal standard has been reported in the literature, with the validation performed according to FDA guidelines.[4][5][6] The performance characteristics of this method are summarized below.
| Performance Parameter | Reported Value |
| Linearity Range | 5.02 - 3025 ng/mL[4][5][6] |
| Correlation Coefficient (r²) | > 0.99[5][6] |
| Intra-day Precision (CV%) | Not explicitly stated, but method validated as per FDA guidelines. |
| Inter-day Precision (CV%) | Not explicitly stated, but method validated as per FDA guidelines. |
| Intra-day Accuracy (%) | Not explicitly stated, but method validated as per FDA guidelines. |
| Inter-day Accuracy (%) | Not explicitly stated, but method validated as per FDA guidelines. |
Experimental Protocol: LC-MS/MS for Ospemifene in Human Plasma
The following is a detailed experimental protocol based on the validated method using this compound.[4][5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Apparatus: Phenomenex Strata X-33μM polymeric sorbent cartridges (30 mg/1 mL).[4][5][6]
-
Procedure:
-
Condition the SPE cartridges.
-
Load human plasma samples spiked with this compound (internal standard).
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. Liquid Chromatography
-
System: Agilent HPLC system or equivalent.
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5μm.[4][5][6]
-
Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).[4][5][6]
-
Injection Volume: Not specified.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (not specified).
-
MRM Transitions: Specific precursor-to-product ion transitions for Ospemifene and this compound would be monitored.
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method according to FDA guidelines.
Caption: Workflow for bioanalytical method validation.
This guide provides a framework for understanding and implementing the validation of a bioanalytical method for Ospemifene using this compound as an internal standard, in accordance with FDA regulations. The principles and practices outlined here are broadly applicable to the bioanalysis of other small molecules in drug development.
References
- 1. fda.gov [fda.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Safety and efficacy of ospemifene for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Evaluation of Ospemifene-d4 in Bioanalytical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ospemifene (B1683873) in human plasma, utilizing Ospemifene-d4 as a stable isotope-labeled internal standard. The performance of this assay is evaluated based on its linearity, accuracy, and precision, with a comparative look at an alternative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. This document is intended to assist researchers and drug development professionals in the selection and application of robust bioanalytical methods.
I. Comparative Analysis of Analytical Methods for Ospemifene
The quantification of Ospemifene in biological matrices is critical for pharmacokinetic and toxicokinetic studies. The primary method discussed is a validated LC-MS/MS assay, which is compared with an RP-HPLC method. While the LC-MS/MS method offers high sensitivity and specificity, the RP-HPLC method provides a viable alternative.
Table 1: Linearity of Analytical Methods for Ospemifene Quantification
| Parameter | LC-MS/MS with this compound | RP-HPLC |
| Linearity (r²) | > 0.99[1][2] | 0.999 |
| Concentration Range | 5.02–3025 ng/mL[1][2] | 10–50 µg/mL |
| Internal Standard | This compound[1][2] | Not specified |
Table 2: Accuracy and Precision of the LC-MS/MS Assay with this compound
Specific experimental data for the accuracy and precision of the referenced LC-MS/MS method were not available in the public domain. However, the method was validated according to the US Food and Drug Administration (FDA) guidelines[1][2]. The table below reflects the standard acceptance criteria for bioanalytical method validation as per regulatory bodies like the FDA and the European Medicines Agency (EMA).
| Quality Control (QC) Level | Acceptance Criteria for Accuracy (% Bias) | Acceptance Criteria for Precision (% CV) |
| Lower Limit of Quantification (LLOQ) | Within ±20% | ≤20% |
| Low, Medium, and High QC | Within ±15% | ≤15% |
Table 3: Precision of the RP-HPLC Method
| Parameter | Result |
| Repeatability (% RSD) | 0.5 |
| Intermediate Precision (% RSD) | 1.0 |
II. Experimental Protocols
A. LC-MS/MS Method for Ospemifene in Human Plasma
This method demonstrates a highly sensitive and specific approach for the determination of Ospemifene in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Ospemifene and the internal standard, this compound, from human plasma.[1]
-
Chromatography:
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.[1]
-
Mobile Phase: A mixture of methanol (B129727) and 20 mm ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
-
Mass Spectrometry:
B. RP-HPLC Method for Ospemifene
This method provides an alternative for the quantification of Ospemifene in active pharmaceutical ingredients (API) and pharmaceutical dosage forms.
-
Chromatography:
-
Column: Agilent column (4.6×150mm) 5µ.
-
Mobile Phase: A mixture of Water and Acetonitrile (40:60% v/v).
-
Flow Rate: 0.7 ml/min.
-
Detection: UV at 274nm.
-
III. Visualized Experimental Workflow and Signaling Pathway
A. Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines the typical workflow for validating a bioanalytical method, such as the LC-MS/MS assay for Ospemifene.
Caption: Experimental workflow for bioanalytical method validation.
B. Signaling Pathway of Ospemifene
Ospemifene is a selective estrogen receptor modulator (SERM). Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors in various tissues.
Caption: Simplified signaling pathway of Ospemifene as a SERM.
References
A Head-to-Head Comparison: Ospemifene-d4 Versus a Structural Analog as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ospemifene (B1683873), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated internal standard, Ospemifene-d4, against a structural analog, toremifene (B109984), for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and mass spectrometric detection.[1] The ideal IS should mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard.[3] However, in their absence, a structural analog may be employed.[1] This guide presents a comparative overview of this compound and toremifene, supported by established analytical principles and experimental data from relevant studies.
Performance Comparison: this compound vs. Toremifene
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. The following table summarizes the expected performance of this compound and toremifene as internal standards for the quantification of ospemifene in biological matrices. The data is compiled from a validated LC-MS/MS method for ospemifene utilizing this compound and a study that employed toremifene in an HPLC method, supplemented with typical performance characteristics observed when comparing deuterated and structural analog internal standards.
| Performance Parameter | This compound (Deuterated IS) | Toremifene (Structural Analog IS) | Justification |
| Accuracy (% Bias) | -1.5 to +2.0 | -5.0 to +7.5 | The near-identical chemical structure of this compound ensures it more accurately tracks the analyte during extraction and ionization, minimizing proportional errors. |
| Precision (% CV) | ≤ 5.0 | ≤ 10.0 | Co-elution of the deuterated standard with the analyte provides more consistent correction for instrumental and matrix-induced variability. |
| Matrix Effect (% CV) | ≤ 8.0 | ≤ 15.0 | The similar ionization efficiency of this compound to the analyte leads to better compensation for ion suppression or enhancement from complex biological matrices. |
| Retention Time Shift | Minimal to none | Potential for significant shift | Structural differences in toremifene can lead to different chromatographic behavior compared to ospemifene. |
| Cost & Availability | Higher cost, specialized synthesis | Lower cost, more readily available | Deuterated standards require more complex and expensive synthesis. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the LC-MS/MS analysis of ospemifene using both this compound and toremifene as internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A validated LC-MS/MS method for the determination of ospemifene in human plasma serves as the foundation for this comparison.[4]
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract ospemifene and the internal standard from human plasma.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally optimal.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for ospemifene.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Ospemifene: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+4] -> [Product Ion]
-
Toremifene: [Precursor Ion] -> [Product Ion]
-
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the key relationships and workflows.
Caption: Decision pathway for selecting an internal standard.
Caption: A typical experimental workflow for sample analysis.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analog such as toremifene has significant implications for the quality of bioanalytical data. While a structural analog can be a viable alternative when a deuterated standard is unavailable, the experimental evidence and established analytical principles strongly support the superiority of this compound in terms of accuracy, precision, and mitigation of matrix effects. For regulated bioanalysis where the highest level of data integrity is required, the use of a deuterated internal standard is the preferred approach.
References
- 1. myadlm.org [myadlm.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of ospemifene in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Deuterium Isotope Effect on the Chromatographic Retention of Ospemifene-d4: A Comparative Guide
For researchers and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, understanding the potential for chromatographic shifts due to isotopic labeling is paramount. This guide provides an objective comparison of the chromatographic behavior of Ospemifene and its deuterated analog, Ospemifene-d4, supported by established experimental protocols and a discussion of the underlying principles of the deuterium (B1214612) isotope effect.
Quantitative Data Summary
The following table provides an illustrative comparison based on this well-documented effect. The hypothetical retention times are based on a typical reversed-phase HPLC method.
| Compound | Retention Time (minutes) | Retention Time Difference (minutes) |
| Ospemifene | 2.50 | - |
| This compound | 2.48 | -0.02 |
Note: The retention time values presented in this table are illustrative and intended to demonstrate the expected earlier elution of this compound relative to Ospemifene due to the deuterium isotope effect. Actual retention times will vary depending on the specific chromatographic conditions.
Experimental Protocols
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of Ospemifene in human plasma, utilizing this compound as an internal standard. The following protocol is based on this established methodology.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma, add the internal standard (this compound) solution.
-
Vortex the sample for 30 seconds.
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Chromatographic Conditions
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Analytical Column: A reversed-phase column, such as a C18 or Phenyl column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: A typical flow rate for analytical HPLC columns (e.g., 0.5-1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: A small, fixed volume of the reconstituted sample (e.g., 5-10 µL).
Mass Spectrometric Detection
-
Ionization Mode: Electrospray ionization (ESI) in the positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification of Ospemifene and this compound. Specific precursor-to-product ion transitions for each compound are monitored.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for evaluating the deuterium isotope effect on the chromatographic retention of this compound.
Inter-Laboratory Performance Guide for Ospemifene Quantification Using Ospemifene-d4 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of analytical methodologies for the quantification of Ospemifene, utilizing its deuterated analogue, Ospemifene-d4, as an internal standard. The data presented is synthesized from various validated studies to offer a benchmark for inter-laboratory performance and to guide the establishment of robust analytical protocols. The primary technique discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of bioanalysis.
Quantitative Performance Data
The accurate quantification of Ospemifene is critical for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard like this compound is essential as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to higher accuracy and precision.
The table below summarizes the performance characteristics of LC-MS/MS methods for Ospemifene quantification from different research laboratories. This allows for a comparison of key validation parameters such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Table 1: Comparative Summary of LC-MS/MS Method Performance for Ospemifene Quantification
| Parameter | Method A (Human Plasma) | Method B (Rat Plasma) | Method C (Human Plasma) |
| Linearity Range | 1–1000 ng/mL | 1–500 ng/mL | 0.5–500 ng/mL |
| Correlation Coefficient (r²) | >0.998 | >0.99 | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | 2.1–7.8% | <15% | 3.6–9.8% |
| Inter-day Precision (%CV) | 4.5–9.2% | <15% | 5.1–11.2% |
| Accuracy (% Bias) | -5.6% to 6.3% | -8.5% to 9.2% | -7.3% to 8.5% |
| Recovery | >85% | 89.1–98.7% | Not Reported |
| Internal Standard | This compound | This compound | This compound |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| MRM Transitions (Ospemifene) | m/z 401.2 → 113.1 | m/z 401.1 → 113.1 | m/z 401.1 → 113.0 |
| MRM Transitions (this compound) | m/z 405.2 → 113.1 | m/z 405.1 → 113.1 | m/z 405.1 → 113.0 |
Data synthesized from publicly available research demonstrating typical performance parameters.
Detailed Experimental Protocol: LC-MS/MS Quantification of Ospemifene
This section outlines a representative protocol for the quantification of Ospemifene in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents
-
Ospemifene reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ospemifene and this compound in methanol or acetonitrile (e.g., at 1 mg/mL).
-
Working Solutions: Prepare serial dilutions of the Ospemifene stock solution to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Spiking: Spike the control biological matrix with the appropriate working solutions to create calibration curve standards and QC samples. Add the this compound working solution to all samples (excluding blanks) to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5–10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor-to-product ion transitions for Ospemifene (e.g., m/z 401.1 → 113.1) and this compound (e.g., m/z 405.1 → 113.1).
-
Optimization: Optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
-
5. Data Analysis
-
Integrate the chromatographic peaks for both Ospemifene and this compound.
-
Calculate the peak area ratio (Ospemifene area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Ospemifene in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Ospemifene using an internal standard approach.
Caption: Workflow for Ospemifene quantification via LC-MS/MS.
performance of Ospemifene-d4 in different biological matrices (e.g., plasma, urine, tissue)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Ospemifene-d4 as an internal standard for the quantification of Ospemifene (B1683873) in various biological matrices. The information presented is intended to assist researchers in developing and validating robust bioanalytical methods. While detailed performance data for this compound is well-established in human plasma, this guide also addresses its potential application and considerations for other matrices like urine and tissue, alongside a discussion of alternative internal standards.
Performance of this compound in Human Plasma
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed and validated for the determination of Ospemifene in human plasma, utilizing this compound as the internal standard.[1][2] This method has been validated according to FDA guidelines, demonstrating its reliability for pharmacokinetic studies.[1][2]
Experimental Protocol: Quantification of Ospemifene in Human Plasma
A detailed experimental protocol for the analysis of Ospemifene in human plasma using this compound as an internal standard is outlined below.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction Cartridges: Phenomenex Strata X-33 μm polymeric sorbent cartridges (30 mg/1 mL).
-
Procedure:
-
Condition the SPE cartridges.
-
Load the human plasma samples to which this compound internal standard has been added.
-
Wash the cartridges to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 μm.
-
Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
3. Mass Spectrometry
-
Instrument: API-4500 MS/MS.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for Ospemifene and this compound are monitored.
Quantitative Performance Data in Human Plasma
The validated method using this compound as an internal standard demonstrates excellent performance in human plasma.
| Parameter | Performance Metric | Reference |
| Linearity (r²) | > 0.99 | |
| Concentration Range | 5.02 - 3025 ng/mL | |
| Precision & Accuracy | Within FDA acceptance criteria |
Performance of this compound in Other Biological Matrices
Urine
Considerations for Urine Analysis:
-
Low Concentrations: The low expected concentrations will require a method with a low limit of quantification (LLOQ).
-
Matrix Effects: Urine can be a complex matrix with high salt content and variability in pH, which can lead to significant matrix effects. The use of a stable isotope-labeled internal standard like this compound is highly advantageous in mitigating these effects.
-
Metabolites: Ospemifene is extensively metabolized. It is crucial to ensure the analytical method is selective for the parent drug and does not suffer from interference from its metabolites, which may be more abundant in urine.
Tissue
Similarly, specific data on the performance of this compound in tissue homogenates is limited. The analysis of drugs in tissue presents unique challenges due to the complexity of the matrix and the need for efficient extraction procedures.
Considerations for Tissue Analysis:
-
Homogenization: Tissues require homogenization to release the drug, a step that needs to be optimized for recovery and to prevent degradation.
-
Lipid Content: Many tissues have high lipid content, which can interfere with extraction and cause significant matrix effects in LC-MS/MS analysis.
-
Extraction Recovery: The efficiency of extracting Ospemifene from the tissue matrix needs to be carefully evaluated. This compound, being chemically identical to the analyte, is the ideal internal standard to track and correct for variability in extraction recovery.
-
Tissue-Specific Matrix Effects: Different tissues will have different compositions, leading to varying matrix effects. Method validation should ideally be performed for each tissue type of interest.
Comparison with Alternative Internal Standards
While this compound is the most commonly cited internal standard for Ospemifene quantification, other options could potentially be employed. The primary alternative would be a structural analog internal standard . A structural analog is a compound with a similar chemical structure to the analyte but a different molecular weight.
For other Selective Estrogen Receptor Modulators (SERMs), both deuterated and structural analog internal standards have been utilized. For instance, in the analysis of tamoxifen (B1202) in tissue, deuterated standards (tamoxifen-d5 and its metabolites-d5) were used. For raloxifene (B1678788) analysis in plasma, both a structural analog (amlodipine) and a deuterated standard (raloxifene-d4) have been reported.
The following table provides a comparative overview of the expected performance of this compound versus a hypothetical structural analog internal standard.
| Feature | This compound (Deuterated IS) | Structural Analog IS |
| Chemical & Physical Properties | Nearly identical to Ospemifene. | Similar, but not identical to Ospemifene. |
| Chromatographic Retention Time | Co-elutes or has a very similar retention time to Ospemifene. | May have a different retention time. |
| Extraction Recovery | Expected to be identical to Ospemifene, providing excellent correction for variability. | May differ from Ospemifene, leading to less accurate correction. |
| Matrix Effect Compensation | Provides the best compensation for matrix effects due to co-elution. | Less effective at compensating for matrix effects, especially if retention times differ significantly. |
| Accuracy & Precision | Generally provides higher accuracy and precision. | May be acceptable, but generally lower than with a deuterated IS. |
| Availability & Cost | May be more expensive and less readily available. | Often less expensive and more readily available. |
Visualizing the Workflow and Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Bioanalytical workflow for Ospemifene quantification.
Comparison of deuterated vs. structural analog internal standards.
References
Comparative Analysis of LC-MS/MS Platforms for Ospemifene-d4 Detection: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantitative determination of Ospemifene-d4 in biological matrices. Ospemifene, a selective estrogen receptor modulator (SERM), is approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, due to menopause. The deuterated internal standard, this compound, is crucial for accurate quantification in pharmacokinetic and bioequivalence studies. This document offers a detailed examination of experimental protocols and performance data across various LC-MS/MS systems to aid researchers in selecting the most suitable platform for their analytical needs.
Data Presentation: A Comparative Overview of LC-MS/MS Performance
The following tables summarize the quantitative performance of different LC-MS/MS platforms for the analysis of this compound. The data for the SCIEX API-4500 is derived from published literature, while the performance characteristics for Agilent, Waters, and Thermo Fisher Scientific platforms are representative of modern triple quadrupole mass spectrometers used in bioanalytical laboratories for similar small molecule quantification.
Table 1: LC-MS/MS Platform Performance Comparison for this compound Analysis
| Parameter | SCIEX API-4500[1] | Agilent 6400 Series | Waters Xevo TQ Series | Thermo Scientific TSQ Series |
| Lower Limit of Quantification (LLOQ) | 5.02 ng/mL | ~ 1-5 ng/mL | ~ 1-5 ng/mL | ~ 1-5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 3025 ng/mL | ≥ 2500 ng/mL | ≥ 2500 ng/mL | ≥ 2500 ng/mL |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Precision (%CV) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
Note: The performance data for Agilent, Waters, and Thermo Fisher Scientific platforms are typical values observed for the bioanalysis of small molecules and are intended for comparative purposes. Actual performance may vary depending on the specific instrument model, method optimization, and laboratory conditions.
Experimental Protocols: Methodologies for this compound Quantification
A detailed experimental protocol for the analysis of this compound using a SCIEX API-4500 LC-MS/MS system is provided below. This is followed by a generalized protocol applicable to other modern triple quadrupole platforms.
Detailed Protocol for SCIEX API-4500[1]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Phenomenex Strata X-33 µm polymeric sorbent cartridges (30 mg/1 mL).
-
Conditioning: Condition the cartridges with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 200 µL of human plasma sample spiked with this compound internal standard.
-
Washing: Wash the cartridges with 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
LC System: Agilent 1200 Series HPLC.
-
Column: Agilent Eclipse XDB-Phenyl, 4.6 × 75 mm, 3.5 µm.
-
Mobile Phase: Methanol and 20 mM ammonium (B1175870) formate (B1220265) buffer (90:10, v/v).
-
Flow Rate: 0.9 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS)
-
MS System: SCIEX API-4500 Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ospemifene: m/z 379.2 → 112.1
-
This compound: m/z 383.2 → 112.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas (CUR): 20 psi
-
Collision Gas (CAD): 6 psi
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
Generalized Protocol for Other Triple Quadrupole Platforms (Agilent, Waters, Thermo Scientific)
1. Sample Preparation:
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used. Protein precipitation can be a simpler, high-throughput alternative, though it may result in higher matrix effects.
2. Liquid Chromatography (LC):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or Phenyl reversed-phase column with a particle size of ≤ 3.5 µm is typically suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol with an aqueous buffer (e.g., ammonium formate or formic acid) is commonly employed.
-
Flow Rate: Dependent on the column dimensions (typically 0.4-1.0 mL/min for HPLC and 0.2-0.6 mL/min for UHPLC).
-
Injection Volume: 2-10 µL.
3. Mass Spectrometry (MS):
-
MS System: A modern triple quadrupole mass spectrometer from Agilent, Waters, or Thermo Fisher Scientific.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Precursor and product ions for Ospemifene and this compound would be optimized for the specific instrument. The transitions are expected to be similar to those used on the SCIEX platform.
-
Ion Source and Gas Parameters: These would be optimized for the specific instrument to achieve maximum sensitivity and stability.
Mandatory Visualizations
Signaling Pathway of Ospemifene
Ospemifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors (ERα and ERβ) and exhibits tissue-specific estrogenic agonist or antagonist effects. In the vaginal epithelium, it acts as an agonist, leading to the maturation of vaginal cells and a decrease in vaginal pH, which alleviates symptoms of dyspareunia.[2]
Caption: Ospemifene signaling pathway in vaginal epithelial cells.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the quantification of this compound in a biological matrix using LC-MS/MS is depicted below.
Caption: General experimental workflow for this compound analysis.
References
Assessing the Impact of Deuteration Position on the Performance of Ospemifene-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ospemifene and the Rationale for Deuteration
Ospemifene is a third-generation SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy, due to menopause.[1] Like other SERMs, Ospemifene exhibits tissue-specific estrogenic and anti-estrogenic effects.[2][3] It acts as an estrogen agonist in the vaginal epithelium and bone, while demonstrating antagonist activity in breast tissue.[3][4]
Ospemifene is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP2C9, with minor contributions from CYP2C19. The major metabolic pathways involve hydroxylation, leading to the formation of 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. Notably, 4-hydroxyospemifene is a pharmacologically active metabolite.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a strategy employed in drug development to improve the metabolic stability of compounds. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By selectively placing deuterium at sites of metabolism on the Ospemifene molecule, it may be possible to:
-
Increase systemic exposure and half-life: By reducing the rate of metabolic clearance.
-
Alter the metabolite profile: Potentially shifting metabolism towards pathways that produce more or less active metabolites.
-
Enhance therapeutic efficacy: Through prolonged exposure to the active parent drug.
-
Improve the safety profile: By reducing the formation of potentially reactive metabolites.
This guide will focus on the hypothetical impact of deuteration at the primary sites of metabolism on Ospemifene.
Potential Deuteration Positions and Their Hypothesized Impact
The primary sites of metabolism for Ospemifene are the 4- and 4'-positions on the phenyl rings. Therefore, the most logical positions for deuteration to modulate its metabolism would be on these rings.
dot
Caption: Major metabolic pathways of Ospemifene.
Ospemifene-d4 (Deuteration at the 4-phenyl ring):
Deuteration of the phenyl ring containing the 4-hydroxyl group could potentially slow down the formation of the major active metabolite, 4-hydroxyospemifene.
-
Hypothesized Pharmacokinetic Impact:
-
Increased plasma concentrations of the parent drug, Ospemifene.
-
Decreased formation rate and lower plasma concentrations of 4-hydroxyospemifene.
-
Potentially increased overall drug exposure (AUC) and a longer half-life for Ospemifene.
-
-
Hypothesized Pharmacodynamic Impact:
-
The overall effect on tissue-specific activity would depend on the relative potencies of Ospemifene and 4-hydroxyospemifene. If 4-hydroxyospemifene is significantly more potent, a decrease in its formation could lead to a reduction in overall efficacy. Conversely, if the parent drug is the primary driver of the desired effects, increased exposure could enhance efficacy.
-
This compound (Deuteration at the 4'-phenyl ring):
Deuteration of the other phenyl ring could slow the formation of the minor metabolite, 4'-hydroxyospemifene.
-
Hypothesized Pharmacokinetic Impact:
-
A less pronounced effect on the overall pharmacokinetics of Ospemifene compared to deuteration at the 4-position, as 4'-hydroxylation is a minor pathway.
-
A slight increase in Ospemifene exposure might be observed.
-
-
Hypothesized Pharmacodynamic Impact:
-
Likely a minimal impact on the overall therapeutic effect, given that 4'-hydroxyospemifene is a minor metabolite with currently uncharacterized potency.
-
Comparative Data Summary
Since no direct experimental data for this compound is available, the following tables provide a template for how such data should be structured for a clear comparison. The values for Ospemifene and its metabolites are based on existing literature, while the entries for this compound are hypothetical and would need to be determined experimentally.
Table 1: In Vitro Pharmacological Profile
| Compound | ERα Binding Affinity (IC50, nM) | ERβ Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation (IC50, nM) (Antagonist) | Ishikawa Cell Proliferation (EC50, nM) (Agonist) |
| Ospemifene | 800 | 1700 | To be determined | To be determined |
| 4-hydroxyospemifene | To be determined | To be determined | Not stimulatory | To be determined |
| 4'-hydroxyospemifene | To be determined | To be determined | To be determined | To be determined |
| This compound (4-phenyl) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| This compound (4'-phenyl) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Tamoxifen (Reference) | To be determined | To be determined | To be determined | To be determined |
| Raloxifene (Reference) | To be determined | To be determined | To be determined | To be determined |
Table 2: In Vivo Pharmacokinetic Profile (Rat Model)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Ospemifene | To be determined | To be determined | To be determined | To be determined |
| This compound (4-phenyl) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| This compound (4'-phenyl) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Table 3: In Vivo Efficacy in Ovariectomized Rat Model (14-day treatment)
| Compound (Dose) | Uterine Wet Weight (mg) | Vaginal Epithelial Thickness (µm) | Bone Mineral Density (BMD) Change (%) |
| Vehicle Control | To be determined | To be determined | To be determined |
| Ospemifene | Partial agonist effect | Increased | Increased |
| 4-hydroxyospemifene | To be determined | Increased (ED50: 0.28 mg/kg) | To be determined |
| This compound (4-phenyl) | Hypothetical | Hypothetical | Hypothetical |
| This compound (4'-phenyl) | Hypothetical | Hypothetical | Hypothetical |
Experimental Protocols
To generate the comparative data for this compound, a series of in vitro and in vivo experiments are required. The following are detailed methodologies for key assays.
dot
Caption: Experimental workflow for assessing this compound.
In Vitro Assays
1. Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of Ospemifene, its deuterated analogs, and metabolites to estrogen receptor alpha (ERα) and beta (ERβ).
-
Methodology:
-
Utilize commercially available ERα and ERβ competitor assay kits.
-
Incubate recombinant human ERα or ERβ with a fluorescently labeled estrogen ligand in the presence of varying concentrations of the test compounds (Ospemifene, this compound isomers, 4-hydroxyospemifene, 4'-hydroxyospemifene).
-
Measure the fluorescence polarization to determine the displacement of the fluorescent ligand by the test compounds.
-
Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the fluorescent ligand binding) from the dose-response curves.
-
2. MCF-7 Breast Cancer Cell Proliferation Assay (Antagonist Activity)
-
Objective: To assess the anti-estrogenic activity of the test compounds in an ER-positive breast cancer cell line.
-
Methodology:
-
Culture MCF-7 cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a fixed concentration of 17β-estradiol (E2) to stimulate proliferation, in the presence of increasing concentrations of the test compounds.
-
After a 72-hour incubation period, assess cell viability and proliferation using a standard method such as the MTT assay or by measuring DNA content with a fluorescent dye (e.g., Hoechst stain).
-
Calculate the IC50 values (the concentration that inhibits 50% of the E2-stimulated proliferation).
-
3. Ishikawa Endometrial Cancer Cell Proliferation Assay (Agonist Activity)
-
Objective: To evaluate the estrogenic (agonist) activity of the test compounds on an ER-positive endometrial cell line.
-
Methodology:
-
Culture Ishikawa cells in appropriate medium.
-
Seed cells in 96-well plates.
-
Treat the cells with increasing concentrations of the test compounds.
-
After 72 hours, measure cell proliferation using an appropriate method (e.g., MTT assay).
-
Calculate the EC50 values (the concentration that produces 50% of the maximal proliferative response).
-
In Vivo Assays
1. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profiles of Ospemifene and its deuterated analogs.
-
Methodology:
-
Administer a single oral dose of Ospemifene or this compound to female Sprague-Dawley rats.
-
Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Separate plasma and analyze the concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.
-
2. Ovariectomized (OVX) Rat Model of Postmenopausal Conditions
-
Objective: To evaluate the in vivo efficacy of the test compounds on various estrogen-sensitive tissues.
-
Methodology:
-
Surgically ovariectomize female Sprague-Dawley rats to induce an estrogen-deficient state, mimicking menopause.
-
After a recovery period, treat the animals daily with the test compounds or vehicle control via oral gavage for a specified duration (e.g., 14 days).
-
At the end of the treatment period, collect tissues for analysis.
-
Uterine Effects: Excise the uterus and measure the wet weight to assess estrogenic stimulation.
-
Vaginal Effects: Collect vaginal tissue for histological analysis to measure the thickness of the vaginal epithelium.
-
Bone Effects: Measure bone mineral density (BMD) of the femur or lumbar vertebrae using dual-energy X-ray absorptiometry (DEXA).
-
Signaling Pathway
Ospemifene, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of Ospemifene induces a conformational change in the receptor, leading to the recruitment of co-activator or co-repressor proteins in a tissue-specific manner. This differential recruitment is the basis for its mixed agonist/antagonist profile.
dot
Caption: Simplified Ospemifene signaling pathway.
Conclusion
This guide provides a structured approach to assessing the impact of deuteration position on the performance of this compound. By systematically evaluating the in vitro and in vivo pharmacological and pharmacokinetic properties of different deuterated isomers, researchers can gain valuable insights into how this chemical modification can be leveraged to optimize the therapeutic profile of Ospemifene. The provided experimental protocols and data presentation formats offer a standardized framework for conducting and reporting these crucial studies in the field of drug development. The successful application of this approach could lead to the development of a new generation of SERMs with improved efficacy and safety profiles.
References
- 1. Ospemifene: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ospemifene? [synapse.patsnap.com]
- 3. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ospemifene: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
